Product packaging for Zolpidem hydrochloride monohydrate(Cat. No.:CAS No. 299397-16-3)

Zolpidem hydrochloride monohydrate

Cat. No.: B12780354
CAS No.: 299397-16-3
M. Wt: 361.9 g/mol
InChI Key: YELFUPKDSOBFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zolpidem hydrochloride monohydrate is a high-purity chemical reagent intended exclusively for in vitro research applications. This compound is a well-characterized positive allosteric modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor . Its primary research value lies in its selective binding to the benzodiazepine site on alpha-1 subunit-containing GABA-A receptors, which distinguishes it from classical benzodiazepines that bind non-selectively to multiple subtypes . This selectivity makes it an invaluable pharmacological tool for neuroscientists studying the specific functions of GABA-A receptor subtypes in synaptic transmission, neuronal excitability, and network inhibition . Researchers utilize this compound in investigations of sleep neurobiology, mechanisms of sedation, and the pathophysiology of insomnia . Beyond its hypnotic properties, studies have explored its potential neuroprotective effects and paradoxical, transient awakening effects in certain models of impaired consciousness, providing insights into thalamocortical circuit function . The hydrochloride monohydrate form ensures enhanced stability and solubility for precise in vitro assay formulation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24ClN3O2 B12780354 Zolpidem hydrochloride monohydrate CAS No. 299397-16-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

299397-16-3

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydrate;hydrochloride

InChI

InChI=1S/C19H21N3O.ClH.H2O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;;/h5-10,12H,11H2,1-4H3;1H;1H2

InChI Key

YELFUPKDSOBFAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.O.Cl

Origin of Product

United States

Synthetic Chemistry and Derivatization Research of Zolpidem

Established Synthetic Pathways for Zolpidem Base

The common synthesis of the zolpidem base serves as a precursor to its various salt forms, including the hydrochloride monohydrate. The foundational steps involve the construction of the core imidazopyridine structure.

Bromination and Imidazopyridine Ring Formation Utilizing 4-Methylacetophenone and 2-Amino-5-Methylpyridine (B29535)

A widely recognized synthetic route to zolpidem commences with 4-methylacetophenone as a readily available starting material. wikipedia.orgumich.edu This precursor undergoes bromination to yield an α-bromoacetophenone derivative. wikipedia.orgumich.edu Subsequently, this intermediate is reacted with 2-amino-5-methylpyridine, leading to the formation of the characteristic imidazopyridine ring system of zolpidem. wikipedia.orgumich.edu This condensation reaction is a critical step in assembling the core scaffold of the molecule.

One reported method involves the reaction of 2-amino-5-methylpyridine with 2-bromo-4-methylacetophenone to produce the imidazopyridine intermediate. researchgate.net

Terminal Functionalization Steps Involving Thionyl Chloride or Sodium Cyanide

Following the formation of the imidazopyridine core, the synthesis is completed through a series of functionalization steps. These terminal steps often employ reagents such as thionyl chloride or sodium cyanide. wikipedia.org The use of these reagents requires careful handling and stringent safety protocols. wikipedia.org

One pathway involves the conversion of an intermediate acid to an acid chloride using thionyl chloride, which is then reacted with dimethylamine. google.com Another common route utilizes sodium cyanide to introduce a nitrile group, which is subsequently hydrolyzed and converted to the final N,N-dimethylacetamide moiety. wikipedia.orgumich.edu The reaction with sodium cyanide can sometimes lead to the formation of side-products, including dimers and Mannich products. wikipedia.org

Novel and Modified Synthetic Methodologies

Research into the synthesis of zolpidem has also focused on improving efficiency, scalability, and safety. These efforts have led to the development of novel and modified synthetic methodologies.

Development of Alternative Reagents and Reaction Conditions

Efforts have been made to replace hazardous or expensive reagents with more suitable alternatives. For example, in the final amidation step, the costly and moisture-sensitive carbonyl diimidazole (CDI) has been substituted with pivaloyl chloride, which allows the reaction to proceed efficiently with aqueous dimethylamine. jocpr.com Another modification involves using phosphorus pentachloride (PCl5) instead of thionyl chloride for the formation of the acid chloride, which has been reported to provide better yield and quality. researchgate.net

Furthermore, alternative reaction conditions have been investigated. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields and purity compared to conventional heating methods. mdpi.comresearchgate.net Photochemical methods are also being explored as a green alternative, utilizing light to mediate reactions and reduce the need for harsh reagents and catalysts. researchgate.net

Synthesis of Zolpidem Derivatives for Structure-Activity Relationship (SAR) Investigations

To understand the relationship between the chemical structure of zolpidem and its biological activity, numerous derivatives have been synthesized and evaluated. These studies aim to identify which parts of the molecule are essential for its activity and to potentially develop new compounds with improved properties.

SAR studies have revealed several key structural features of zolpidem that are critical for its binding to the GABA-A receptor. nih.gov The conversion of either of the imidazole (B134444) nitrogen atoms to a hydrogen bond donor leads to a loss of selectivity for the α1 subtype of the receptor. nih.gov The antiplanar group is also crucial for facilitating binding and providing selectivity. nih.gov

Research has focused on modifying various parts of the zolpidem scaffold. For example, a series of 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a] pyridine-3-acetamides, which are congeners of zolpidem, have been synthesized to investigate the impact of substitutions on receptor binding affinity. google.com Other studies have involved the synthesis of zolpidem "anagrams" and analogues to explore their potential as antitubercular agents, highlighting the possibility of repurposing the imidazo[1,2-a]pyridine (B132010) core for other therapeutic applications. researchgate.netmontana.edu The structural modification of zolpidem has also led to the development of derivatives with potent antimicrobial activity. researchgate.net

Synthesis and Characterization of Zolpidem Hydrochloride Monohydrate

While much of the synthetic research has focused on the zolpidem base and its more common tartrate salt, this compound is a recognized crystalline form.

Crystalline this compound can be prepared by the crystallization of an equimolar mixture of zolpidem and concentrated hydrochloric acid from a solution in acetone (B3395972). google.comgoogle.com

Thermal analysis of this salt form reveals specific characteristics. The Differential Scanning Calorimetry (DSC) curve shows that it releases one molar equivalent of water at approximately 120°C. google.comgoogle.com This dehydration results in the formation of anhydrous zolpidem hydrochloride, which subsequently exhibits a single melting endotherm at around 282°C. google.comgoogle.com The relatively high temperature of water release indicates that the water molecule is firmly bound within the crystal lattice. google.com

Below is a table summarizing the key reactants and products in the synthesis of Zolpidem and its hydrochloride monohydrate salt.

Reactant/Intermediate Reagent/Condition Product Reference
4-MethylacetophenoneBromination2-Bromo-4-methylacetophenone wikipedia.orgumich.edu
2-Bromo-4-methylacetophenone, 2-Amino-5-methylpyridineCondensationImidazopyridine intermediate wikipedia.orgumich.edu
Imidazopyridine intermediate acidThionyl chloride or PCl5Imidazopyridine acid chloride google.comresearchgate.net
Imidazopyridine acid chlorideDimethylamineZolpidem base google.com
Imidazopyridine intermediateSodium cyanideNitrile derivative wikipedia.orgumich.edu
Nitrile derivativeHydrolysisZolpidem base wikipedia.orgumich.edu
Zolpidem base, Hydrochloric acidAcetoneThis compound google.comgoogle.com

Design Principles for Imidazopyridine Derivative Synthesis

The design of new imidazopyridine derivatives is guided by established medicinal chemistry principles, including pharmacophore modeling, bioisosteric replacement, and molecular hybridization. These strategies aim to create novel molecules with tailored properties by systematically altering the chemical architecture of the parent compound.

A primary design principle involves the use of multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). acs.org This approach allows for the convenient synthesis of diverse imidazopyridine libraries by varying the constituent aldehydes, aminopyridines, and isocyanides. acs.orgnih.gov This high degree of variability enables the exploration of a wide chemical space around the core scaffold. nih.gov For instance, in the design of imidazopyridines as PD-1/PD-L1 antagonists, a pharmacophore model was established that included aromatic, hydrophobic, and basic features. nih.gov Molecular modeling was then used to determine the optimal placement of substituents, guiding the synthesis to introduce a methanamine moiety via the aldehyde component and a biphenyl (B1667301) group through the aminopyridine linker. acs.orgnih.gov

Another key principle is bioisosteric replacement , where a functional group is replaced with another that has similar physical or chemical properties. This strategy is used to enhance the molecule's interaction with its biological target or to improve its metabolic profile. biomedres.usbiomedres.us In the context of zolpidem, the pyridine (B92270) ring itself can be considered a bioisostere of an aromatic ring. biomedres.usbiomedres.us Further modifications often involve replacing or substituting the p-tolyl group at the C-2 position or altering the N,N-dimethylacetamide side chain at the C-3 position of the imidazopyridine ring. umich.edursc.org For example, the introduction of fluorine atoms into the phenyl ring of zolpidem was designed to create analogues with enhanced metabolic stability and a longer duration of biological activity. nih.govresearchgate.net

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or novel activities. museu-goeldi.br This principle was applied in the structural modification of zolpidem, where the imidazo[1,2-a]pyridine core was linked to a 1,2,3-triazole scaffold. rsc.orgresearchgate.net The design aimed to leverage the known biological activities of both moieties to develop compounds with potent antimicrobial properties. rsc.orgresearchgate.net

Table 1: Design Principles and Resulting Imidazopyridine Derivatives This table is interactive. You can sort and filter the data.

Design Principle Target/Application Key Synthetic Approach Example Derivative Class Key Findings Reference(s)
Multicomponent Reactions PD-1/PD-L1 Antagonism Groebke–Blackburn–Bienaymé (GBB-3CR) Imidazopyridines with varied substituents Creation of a library of compounds; identification of molecules with IC₅₀ values in the micromolar range. acs.orgnih.gov
Bioisosteric Replacement Enhanced Metabolic Stability Microwave-assisted synthesis Fluorinated zolpidem analogues Fluorinated derivatives showed promising metabolic stability and longer biological activity. nih.govresearchgate.net
Molecular Hybridization Antimicrobial Activity (Anti-TB) Click Chemistry (CuAAC) Imidazo[1,2-a]pyridine-1,2,3-triazoles (IPTs) Hybrid molecules exhibited two-fold higher antitubercular activity compared to zolpidem. rsc.orgresearchgate.net
SAR Exploration Antiulcer (Proton Pump Inhibitors) Substitution reactions followed by oxidation Benzyloxy-substituted imidazopyridines Activity at the 8-position was maximized with benzyloxy or similar substitutions. ijcrt.org

Chemical Strategies for Structural Modification

A variety of chemical strategies have been employed to synthesize and modify the zolpidem structure, ranging from classical multi-step syntheses to modern, efficiency-focused methods like microwave-assisted chemistry.

The traditional synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone, a method based on the Tschitschibabin reaction. wikipedia.orggoogle.com For zolpidem specifically, 2-amino-5-methylpyridine is reacted with a brominated derivative of 4-methylacetophenone to form the central imidazopyridine intermediate. umich.eduwikipedia.org Subsequent steps are required to introduce the acetamide (B32628) side chain at the C-3 position. These multi-step procedures can be lengthy, generate significant waste, and sometimes result in moderate yields. nih.gov

To overcome these limitations, more efficient synthetic strategies have been developed. One notable advancement is the use of microwave-assisted organic synthesis (MAOS) . Researchers have developed a three-step, microwave-assisted protocol for synthesizing zolpidem and its fluorinated analogues that significantly reduces the total reaction time (from 36 hours to 2.5 hours) and improves product yields (from 43-85% to 58-90%) compared to conventional heating methods. nih.govresearchgate.netresearchgate.net This method utilizes easily accessible starting materials and offers superior performance in terms of both yield and purity. nih.govresearchgate.net

Multicomponent reactions (MCRs) , as mentioned in the design principles, are a powerful synthetic strategy for creating diverse derivatives. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) provides direct access to 3-aminoimidazo[1,2-a]pyridines, which are versatile intermediates for further modification. acs.org Another approach involves a copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne to form the imidazopyridine ring system. beilstein-journals.org

Specific structural modifications of the zolpidem scaffold have been explored to generate analogues with novel properties.

Fluorination: The introduction of fluorine at various positions on the tolyl ring of zolpidem has been achieved to create analogues with altered electronic properties and increased metabolic stability. nih.govresearchgate.net

Heteroarylation: A metal-free method for the heteroarylation of congested α-bromoamides with imidazo-heteroarenes has been developed, using an in situ generated aza-oxyallyl cation as an alkylating agent. This strategy provides a route to novel zolpidem analogues. nih.gov

Side Chain Modification: The N,N-dimethylacetamide side chain is a common point of modification. For example, structural modifications leading to imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles involved replacing this side chain with a triazole-linked moiety. rsc.org This was achieved through a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link propargylated imidazopyridine precursors with various aryl azides. rsc.org

Table 2: Synthetic Strategies for Zolpidem and Derivatives This table is interactive. You can sort and filter the data.

Strategy Description Key Reagents/Conditions Advantage(s) Resulting Compound(s) Reference(s)
Classical Synthesis Multi-step condensation and side-chain formation 2-amino-5-methylpyridine, brominated 4-methylacetophenone Established route Imidazo[1,2-a]pyridine intermediate for zolpidem umich.eduwikipedia.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions NaHCO₃, toluene, MW irradiation Reduced reaction time, higher yields, improved purity Zolpidem and fluorinated analogues nih.govresearchgate.net
Multicomponent Reaction (GBB-3CR) Three-component reaction of an amidine, aldehyde, and isocyanide Heterocyclic amidines, aldehydes, isocyanides High diversity, convenient synthesis of libraries 3-Aminoimidazo[1,2-a]pyridines acs.org
Copper-Catalyzed Coupling One-pot three-component coupling 2-aminopyridine, aldehyde, terminal alkyne, CuI Straightforward and general method Substituted imidazopyridines beilstein-journals.org
"Click Chemistry" (CuAAC) Molecular hybridization via 1,3-dipolar cycloaddition Propargylated imidazopyridines, aryl azides, Cu(I) catalyst High efficiency, modularity Imidazo[1,2-a]pyridine-1,2,3-triazoles (IPTs) rsc.org
Aza-Oxyallyl Cation Alkylation Heteroarylation of α-bromoamides with imidazo-heteroarenes α-bromoamides, imidazo-heteroarenes, mild conditions Metal- and oxidant-free, room temperature Novel dibenzoazepinone and zolpidem analogues nih.gov

Solid State Research and Crystallization Science of Zolpidem Salts

Polymorphism and Pseudopolymorphism of Zolpidem Hydrochloride Monohydrate

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism pertains to the formation of solvates or hydrates. Zolpidem hydrochloride exhibits such phenomena, existing in anhydrous, hydrated, and solvated crystalline states, as well as an amorphous form. google.comgoogleapis.comgoogle.com

Research has identified and characterized several crystalline forms of zolpidem hydrochloride, each distinguished by its crystal lattice and physical properties.

This compound: This hydrated form is produced through the crystallization of an equimolar mixture of zolpidem and concentrated hydrochloric acid from a solution in acetone (B3395972). google.comgoogle.comgoogle.comgoogle.com Thermal analysis reveals that the water molecule is tightly integrated within the crystalline lattice, being released at a relatively high temperature of approximately 120°C. google.comgoogleapis.comgoogle.com Upon dehydration, it converts to the anhydrous form, which subsequently melts at around 282°C. google.comgoogleapis.comgoogle.com The melting point of the monohydrate itself is observed at approximately 277°C. google.comgoogle.comgoogle.com

Anhydrous Zolpidem Hydrochloride: This form can be obtained directly by crystallization from n-butanol. google.comgoogleapis.comgoogle.com It is also the resulting product of heating the monohydrate form above 120°C. google.comgoogleapis.comgoogle.com Differential Scanning Calorimetry (DSC) analysis of the anhydrous crystal shows a single melting endotherm at 282°C. google.comgoogleapis.comgoogle.com

Zolpidem Hydrochloride Hemiethanolate: When zolpidem hydrochloride is crystallized from an ethanolic solution, a solvate is formed which incorporates a half molar equivalent of ethanol (B145695) into its crystal structure. googleapis.com This form is characterized as a hemiethanolate. Its thermal profile shows a distinct event at approximately 86°C, corresponding to the release of the bound ethanol, followed by the melting of the resulting desolvated structure at around 282°C. googleapis.com

Table 1: Crystalline Forms of Zolpidem Hydrochloride
Crystalline FormPreparation SolventKey Thermal Events (DSC)
MonohydrateAcetoneDesolvation (water loss) at ~120°C; Melts at ~282°C google.comgoogleapis.comgoogle.com
Anhydrousn-ButanolSingle melting endotherm at ~282°C google.comgoogleapis.comgoogle.com
HemiethanolateEthanolDesolvation (ethanol loss) at ~86°C; Melts at ~282°C googleapis.com

In addition to crystalline forms, zolpidem hydrochloride can be prepared in an amorphous state, which lacks a long-range ordered crystal lattice. A standard method for generating amorphous zolpidem hydrochloride is by dissolving one of its crystalline salt forms in water and subsequently freeze-drying the aqueous solution. google.comgoogle.com This process, also known as lyophilization, rapidly removes the solvent, preventing the molecules from organizing into a crystalline structure. The resulting amorphous solid is often a microparticulate material with a low bulk density. google.comgoogleapis.com

Crystallization Methodologies for Zolpidem Salts

The selection of the crystallization solvent and the control of process conditions are paramount in determining the resulting solid-state form of a zolpidem salt.

The solvent system used during crystallization is a primary determinant of whether a hydrate, solvate, or anhydrous form is produced.

Acetone: Employing acetone as the solvent for crystallizing an equimolar mixture of zolpidem base and hydrochloric acid consistently yields the this compound form. google.comgoogle.comgoogle.comgoogle.com

n-Butanol: Crystallization from n-butanol results in the formation of anhydrous zolpidem hydrochloride. google.comgoogleapis.comgoogle.com

Methanol (B129727): While critical for the crystallization of other salts like zolpidem tartrate, where it can form a methanol solvate, its specific role in producing distinct zolpidem hydrochloride polymorphs is less defined in available literature compared to other solvents. googleapis.comgoogle.com However, its use with other zolpidem salts highlights the principle of solvent-specific solvate formation. googleapis.com

Ethanol: Using ethanol as the crystallization solvent leads to the inclusion of solvent in the crystal lattice, producing zolpidem hydrochloride hemiethanolate. googleapis.com

The conditions under which crystallization occurs have a profound impact on the solid-state properties of the final product. The choice of solvent is the most direct factor influencing the isolation of a specific pseudopolymorph of zolpidem hydrochloride, such as the monohydrate from acetone or the anhydrous form from n-butanol. google.comgoogle.com Beyond solvent selection, factors such as temperature, concentration of solutes, and the rate of cooling can influence crystal purity, yield, and morphology. Research on other zolpidem salts, such as the tartrate, has shown that crystallization can be highly sensitive and difficult to reproduce without strict control over these parameters. googleapis.comgoogle.com This underscores the importance of carefully controlled crystallization protocols to ensure the consistent production of a desired solid-state form with predictable and reliable physical properties. googleapis.comgoogle.com

Thermal Characterization Methodologies in Polymorph Research

Thermal analysis techniques are indispensable tools for identifying and differentiating between various polymorphs and pseudopolymorphs by measuring their physical properties as a function of temperature.

Table 2: Thermal Characterization Methodologies
MethodologyPurpose in Polymorph Research
Differential Scanning Calorimetry (DSC)Measures heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. It is used to detect and quantify thermal events like melting, crystallization, and solid-solid phase transitions. google.comgoogle.com
Thermogravimetric Analysis (TGA)Measures the change in mass of a sample as a function of temperature or time. It is used to quantify the loss of volatiles such as water (in hydrates) or organic solvents (in solvates). epo.orgnih.gov
Differential Thermal Analysis (DTA)Measures the temperature difference between a sample and an inert reference. It is used to detect thermal events and can be used as an alternative or complement to DSC. google.comepo.org

For zolpidem hydrochloride, these methods provide a clear fingerprint for each form.

Differential Scanning Calorimetry (DSC) is used to observe the distinct thermal transitions. The monohydrate shows an endothermic peak around 120°C, indicating the energy absorbed to release the water molecule, followed by a melting endotherm at 282°C. google.comgoogleapis.comgoogle.com The anhydrous form exhibits only the single melting endotherm at 282°C. google.comgoogleapis.comgoogle.com The hemiethanolate solvate shows an initial endotherm at a lower temperature (~86°C) for the desolvation of ethanol before its final melt. googleapis.com These analyses are typically performed at a controlled heating rate, such as 5°C per minute, to ensure reproducibility. google.comgoogle.com

Thermogravimetric Analysis (TGA) would be used to precisely quantify the weight loss associated with the desolvation peaks observed in DSC, confirming, for example, the presence of one mole of water in the monohydrate. epo.org

Differential Thermal Analysis (DTA) provides similar information to DSC and is also used to study the thermal stability and phase transitions of zolpidem salts. google.comnih.gov

Together, these thermal methods, often complemented by X-ray powder diffraction (XRPD), provide a comprehensive characterization of the solid-state forms of zolpidem hydrochloride. epo.orgresearchgate.net

Differential Scanning Calorimetry (DSC) Applications for Endothermic and Exothermic Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal properties of materials. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and polymorphic transitions.

In the study of zolpidem salts, DSC has been instrumental in identifying key thermal events. For crystalline this compound, the DSC curve reveals a distinct endothermic event at approximately 120 °C. google.comjustia.com This peak corresponds to the release of one molar equivalent of water, indicating the dehydration of the monohydrate to form anhydrous zolpidem hydrochloride. google.comjustia.com Following this dehydration, a single sharp endothermic peak is observed at a higher temperature, around 282 °C, which represents the melting of the anhydrous form. google.comjustia.com The presence of a single melting endotherm for the anhydrous form is significant as it suggests that the salt is thermally stable and does not disproportionate into its free base upon heating. google.comgoogle.com

In contrast, studies on zolpidem tartrate have shown more complex thermal behavior. DSC analysis of zolpidem hemitartrate (Form A) exhibits an endothermic peak around 110-120.07°C, attributed to dehydration, followed by a broad exothermic peak at approximately 132.72-136.16°C. nih.govresearchgate.netresearchgate.net This exotherm indicates a recrystallization or rearrangement of the desolvated solid into a more stable polymorph. nih.gov Further heating leads to additional polymorphic transitions, observed as fast endothermic/exothermic events around 157-159°C, and a final melting endotherm near 188°C, after which degradation begins. nih.govresearchgate.netresearchgate.net The conventional zolpidem tartrate can exhibit two melting endotherms, which has been interpreted as a sign of thermal instability, where the salt disproportionates into zolpidem free base and zolpidem hydrogen tartrate during the heating process. google.com

The table below summarizes the key DSC findings for different zolpidem salts:

Zolpidem Salt FormThermal EventTemperature (°C)
This compoundDehydration (Endotherm)~120
Anhydrous Zolpidem HydrochlorideMelting (Endotherm)~282
Zolpidem Hemitartrate (Form A)Dehydration (Endotherm)110 - 120.07
Zolpidem Hemitartrate (Form A)Recrystallization (Exotherm)132.72 - 136.16
Zolpidem Hemitartrate (Form A)Polymorphic Transition157.19 & 158.65
Zolpidem Hemitartrate (Form A)Melting (Endotherm)~188
Zolpidem HydrogentartrateMelting (Endotherm)209 - 211
Zolpidem Methane SulfonateMelting (Endotherm)~206
Zolpidem p-Toluene SulfonateMelting (Endotherm)~219

Thermogravimetric Analysis (TGA) in Hydrate Dehydration and Mass Loss Characterization

Thermogravimetric Analysis (TGA) is another crucial thermoanalytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for quantifying mass loss due to processes like dehydration, desolvation, and decomposition.

For this compound, TGA provides quantitative evidence for the dehydration event observed in DSC. The analysis shows a weight loss corresponding to one molar equivalent of water, confirming the monohydrate nature of the crystal. google.com This water is reported to be quite firmly bound within the crystalline lattice, as indicated by the relatively high dehydration temperature of around 120°C. google.comjustia.com

In the case of zolpidem hemitartrate, TGA has been used to characterize its hydration state. For instance, TGA of zolpidem hemitartrate (ZHT) showed a weight loss of 1.6% at 110.69 °C, which is associated with the loss of water. nih.govresearchgate.netresearchgate.net Following this initial dehydration, a gradual and continuous weight decrease is observed starting from approximately 190.65 °C, indicating the onset of decomposition. nih.govresearchgate.netresearchgate.net Studies on zolpidem hemitartrate hemihydrate (Form E) also demonstrated water loss occurring between 50 °C and 100 °C. researchgate.netnih.gov

The following table presents a summary of TGA findings for zolpidem salts:

Zolpidem Salt FormEventTemperature (°C)Mass Loss
This compoundDehydration~120Corresponds to one mole of water
Zolpidem Hemitartrate (ZHT)Dehydration110.691.6%
Zolpidem Hemitartrate (ZHT)Onset of Decomposition190.65Gradual decrease
Zolpidem Hemitartrate Hemihydrate (Form E)Dehydration50 - 100-
Zolpidem Hemitartrate Hemihydrate (Form E)Onset of Decomposition~120-

Temperature-Resolved X-ray Powder Diffraction (TR-XRPD) for Phase Transitions

Temperature-Resolved X-ray Powder Diffraction (TR-XRPD), also known as in-situ XRPD, is a powerful technique that provides crystallographic information as a function of temperature. By collecting diffraction patterns while heating or cooling a sample, it allows for the direct observation of changes in the crystal structure, such as polymorphic transformations, desolvation, and the formation of new crystalline phases.

TR-XRPD studies have been pivotal in understanding the thermal behavior of zolpidem salts. For zolpidem hemitartrate hemihydrate (Form E), TR-XRPD has been used to investigate its thermal stability. researchgate.netnih.gov These studies confirmed that water loss occurs in the temperature range of 50 °C to 100 °C. researchgate.netnih.gov Crucially, the TR-XRPD data revealed that the decomposition of the structure commences at approximately 120 °C, leading to the formation of zolpidem tartrate and pure zolpidem base in roughly equimolar amounts. researchgate.netnih.gov This finding provides a clear picture of the solid-state disproportionation reaction that occurs upon heating.

Furthermore, TR-XRPD has been instrumental in identifying and characterizing different polymorphic forms of zolpidem that emerge upon heating. For example, heating zolpidem hemitartrate can convert it from one crystalline form (Form A) to another (Form C). nih.gov This transformation can be tracked by the appearance of new peaks and the disappearance of original peaks in the diffraction patterns as the temperature increases. nih.gov

Hot Stage Microscopy (HSM) for Visualizing Melting and Recrystallization Processes

Hot Stage Microscopy (HSM) combines a polarized light microscope with a temperature-controlled stage, allowing for the direct visual observation of a sample as it is heated or cooled. americanpharmaceuticalreview.comresearchgate.net This technique is invaluable for visualizing physical phenomena such as melting, recrystallization, desolvation, and polymorphic transitions in real-time. americanpharmaceuticalreview.comresearchgate.net

In the context of zolpidem salts, HSM has been used to visually confirm and complement the data obtained from DSC and TGA. For instance, the dehydration and subsequent restructuring process of zolpidem hemitartrate observed in DSC can be directly visualized with HSM. nih.gov By comparing the behavior of zolpidem hemitartrate to a compound like lidocaine (B1675312) hydrochloride monohydrate, which exhibits a simple melting process, researchers can definitively exclude melting at the dehydration temperature of zolpidem. nih.gov The visual evidence from HSM helps to interpret the endothermic and exothermic events seen in the DSC thermogram, confirming that the exotherm corresponds to a recrystallization of the dehydrated material into a more stable polymorphic form. nih.gov This direct observation of crystal morphology changes provides a clear and intuitive understanding of the solid-state transformations occurring. americanpharmaceuticalreview.comresearchgate.net

Pharmacological Investigations at the Molecular and Receptor Level of Zolpidem

GABA-A Receptor Subunit Selectivity of Zolpidem

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, most commonly two α, two β, and one γ subunit. pharmgkb.orgmq.edu.au Zolpidem's pharmacological profile is largely defined by its differential affinity for receptors containing specific α subunit isoforms. pharmgkb.orgwikipedia.org

Alpha-1 Subunit Preferential Binding and Positive Allosteric Modulation

Zolpidem exhibits a pronounced preferential binding affinity for GABA-A receptors that contain the alpha-1 (α1) subunit. pharmgkb.orgwikipedia.orgnih.gov This high affinity for α1-containing receptors is a cornerstone of its sedative-hypnotic effects. nih.govdrugbank.com It acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site—specifically, the benzodiazepine (B76468) site located at the interface between the α and γ subunits. mq.edu.auresearchgate.netwikipedia.org This binding enhances the effect of GABA, the primary inhibitory neurotransmitter, without directly activating the receptor on its own. wikipedia.org The modulation leads to an increased frequency of the chloride ion channel opening, resulting in hyperpolarization of the neuron and subsequent inhibition of neuronal firing. patsnap.comfda.govpixorize.com Studies using genetically modified mice with zolpidem-insensitive α1-GABA-A receptors have demonstrated that the sedative and anticonvulsant properties of zolpidem are exclusively mediated through its interaction with the α1 subunit. nih.govdrugbank.com

Affinity and Modulation at Alpha-2 and Alpha-3 Subunits

In contrast to its high affinity for the α1 subunit, zolpidem displays a lower or intermediate affinity for GABA-A receptors containing the alpha-2 (α2) and alpha-3 (α3) subunits. pharmgkb.orgwikipedia.orgnih.gov The affinity for these subunits is approximately 10-fold lower than for the α1 subunit. wikipedia.org While zolpidem does interact with α2 and α3-containing receptors, its modulatory effects at these sites are less pronounced compared to its action on α1-containing receptors. nih.govdrugbank.com This differential affinity is thought to contribute to zolpidem's specific hypnotic properties with weaker anxiolytic and muscle relaxant effects compared to non-selective benzodiazepines. wikipedia.org

Absence of Appreciable Affinity for Alpha-4, Alpha-5, and Alpha-6 Subunits

Research indicates that zolpidem has no significant or appreciable affinity for GABA-A receptors containing the alpha-4 (α4), alpha-5 (α5), and alpha-6 (α6) subunits. pharmgkb.orgwikipedia.orgdoi.org This lack of interaction with α5-containing receptors, in particular, is noteworthy as these receptors are implicated in memory and learning. doi.org While some studies initially suggested a potential interaction with α5 subunits, more recent and definitive findings confirm its lack of significant affinity. pharmgkb.orgwikipedia.orgnih.gov Similarly, zolpidem does not bind to receptors containing the α4 and α6 subunits. wikipedia.org

Gamma Subunit Interactions (Gamma-1, Gamma-2, Gamma-3)

Zolpidem's binding and modulatory effects are critically dependent on the presence of a gamma (γ) subunit, specifically the gamma-2 (γ2) subunit, which forms the binding pocket along with the α subunit. pharmgkb.orgresearchgate.net Specific amino acid residues within the γ2 subunit are essential for high-affinity zolpidem binding. researchgate.net In contrast, zolpidem has no affinity for receptors containing the gamma-1 (γ1) and gamma-3 (γ3) subunits at therapeutic concentrations. wikipedia.orgfrontiersin.org While some potentiation at γ3-containing receptors has been observed at very high concentrations, this is not considered to be a part of its primary pharmacological activity. frontiersin.org Therefore, zolpidem's effects are predominantly mediated through GABA-A receptors composed of α1, β, and γ2 subunits.

Table 1: Zolpidem Affinity for GABA-A Receptor Subunits

SubunitAffinity
Alpha-1 (α1) High
Alpha-2 (α2) Low/Intermediate
Alpha-3 (α3) Low/Intermediate
Alpha-4 (α4) No Appreciable Affinity
Alpha-5 (α5) No Appreciable Affinity
Alpha-6 (α6) No Appreciable Affinity
Gamma-1 (γ1) No Affinity
Gamma-2 (γ2) Required for High-Affinity Binding
Gamma-3 (γ3) No Affinity at Therapeutic Concentrations

Mechanistic Studies of Zolpidem's GABAergic Potentiation

The primary mechanism by which zolpidem enhances GABAergic inhibition is through the positive allosteric modulation of the GABA-A receptor. doi.orgconsensus.app This modulation leads to a specific change in the receptor's function.

Effects on Orthosteric Agonist Binding Strength (GABA)

Zolpidem functions as a positive allosteric modulator of the GABA-A receptor. Its binding to the receptor induces a conformational change that enhances the binding affinity of the primary (orthosteric) agonist, γ-aminobutyric acid (GABA), to its own recognition site. wikipedia.orgresearchgate.net This modulation makes the opening of the chloride (Cl⁻) ion channel more likely upon GABA binding, leading to hyperpolarization of the neuron and reduced excitability. frontiersin.org

Unlike some modulators, zolpidem enhances GABA's binding strength without affecting the peak currents or the rate of desensitization. wikipedia.org Studies using human embryonic kidney (HEK 293) cells expressing recombinant α1β2γ2S GABA-A receptors have shown that in the presence of zolpidem, GABA potentiates the binding of radiolabeled ligands in a concentration-dependent manner. frontiersin.org However, prolonged, continuous exposure (e.g., 48 hours) to zolpidem can lead to a functional uncoupling between the GABA and benzodiazepine binding sites, evidenced by a diminished ability of GABA to stimulate ligand binding. frontiersin.org This suggests that while acute exposure enhances GABAergic function, chronic exposure may induce adaptive changes in the receptor complex.

Distinction from Non-Selective Benzodiazepine Receptor Agonists

Zolpidem is classified as a non-benzodiazepine hypnotic, often termed a "Z-drug," and possesses a chemical structure distinct from that of benzodiazepines (BZDs). tandfonline.comfda.govdrugbank.com Although both zolpidem and classical BZDs like diazepam and alprazolam bind to the benzodiazepine site on the GABA-A receptor, their receptor subtype selectivity and resulting pharmacological profiles differ significantly. wikipedia.orgnih.gov

The key distinction lies in zolpidem's preferential high-affinity binding to GABA-A receptors containing the α1 subunit. wikipedia.orgtandfonline.com It exhibits approximately a 10-fold lower affinity for receptors with α2 and α3 subunits and has no significant affinity for those containing the α5 subunit. wikipedia.org In contrast, non-selective benzodiazepines bind with similar high affinity to multiple α subunits (α1, α2, α3, and α5). tandfonline.comnih.gov

This α1-selectivity is thought to underlie zolpidem's more focused pharmacological effects. It produces strong sedative-hypnotic effects while having comparatively weak anxiolytic, myorelaxant, and anticonvulsant properties. wikipedia.orgfda.gov Non-selective BZDs, due to their broader receptor activation profile, typically exhibit a wider range of effects, including more pronounced muscle relaxant and anxiolytic actions. pnas.org For example, in comparative studies, zolpidem was found to be less effective than the non-selective agonist alprazolam in a model for panic anxiety. nih.gov

Table 1: Comparative Properties of Zolpidem and Non-Selective Benzodiazepines

Feature Zolpidem Non-Selective Benzodiazepines (e.g., Diazepam)
Chemical Class Imidazopyridine wikipedia.org Benzodiazepine tandfonline.com
Binding Site Benzodiazepine site of GABA-A Receptor wikipedia.org Benzodiazepine site of GABA-A Receptor tandfonline.com
α-Subunit Selectivity Preferential for α1 subunit wikipedia.orgtandfonline.com Non-selective (binds to α1, α2, α3, α5) tandfonline.comnih.gov
Primary Effect Sedative-Hypnotic wikipedia.org Anxiolytic, Sedative, Myorelaxant, Anticonvulsant pnas.org
Myorelaxant/Anxiolytic Properties Weak wikipedia.org Strong pnas.org

Molecular Determinants of Zolpidem Binding and Selectivity

Amino Acid Residues Critical for Ligand Binding (e.g., in Alpha-1 and Gamma-2 Subunits, Gamma-2 F77)

The selective, high-affinity binding of zolpidem is determined by specific amino acid residues located at the interface between the α1 and γ2 subunits of the GABA-A receptor. researchgate.netnih.gov Mutational studies have been pivotal in identifying these critical residues.

On the α1 subunit, a histidine residue at position 101 (α1H101) is a well-established component for the binding of benzodiazepine-site ligands, including zolpidem. frontiersin.orgnih.gov Other important residues on the α1 subunit for zolpidem binding include threonine at position 162 (α1T162), glycine (B1666218) at 200 (α1G200), serine at 204 (α1S204), threonine at 206 (α1T206), tyrosine at 209 (α1Y209), and valine at 211 (α1V211). nih.gov

The γ2 subunit contributes several crucial residues. Phenylalanine at position 77 (γ2F77) is a key structural element; its mutation can abolish zolpidem binding. frontiersin.orgnih.gov Methionine residues at positions 57 (γ2M57) and 130 (γ2M130) are also necessary for high-affinity binding. researchgate.netnih.govpnas.org For instance, substituting the methionine at position 130 with leucine (B10760876) (γ2M130L), the corresponding amino acid in the γ3 subunit (which has low zolpidem affinity), results in a 51-fold reduction in zolpidem affinity, while the affinity for other BZD-site ligands is less affected. pnas.org A mutation at position 57 to isoleucine (γ2M57I) reduces zolpidem affinity approximately four-fold. pnas.org

Further research has highlighted the importance of a seven-amino-acid stretch within the "loop F" region of the γ2 subunit (residues 186-192) for conferring high-affinity zolpidem binding. researchgate.netnih.gov Within this loop, residues γ2Glu189, γ2Thr193, and γ2Arg194 are thought to help stabilize zolpidem within the binding pocket. researchgate.netnih.gov

Table 2: Key Amino Acid Residues for Zolpidem Binding

Subunit Residue Consequence of Mutation/Absence Reference
Alpha-1 (α1) H101 Characterized component of the BZD binding site frontiersin.orgnih.gov
T162, G200, S204 Shown to participate in zolpidem binding nih.gov
T206, Y209, V211 Shown to participate in zolpidem binding nih.gov
Gamma-2 (γ2) F77 Abolishes binding; key structural element frontiersin.orgnih.gov
M57 Mutation (M57I) reduces affinity ~4-fold pnas.org
M130 Mutation (M130L) reduces affinity ~51-fold pnas.org
Loop F (186-192) Required to confer high-affinity binding researchgate.netnih.gov

Receptor Conformation and Binding Pocket Analysis

Zolpidem binds to an allosteric pocket located at the extracellular N-terminal interface between the α1 and γ2 subunits. researchgate.netnih.govconicet.gov.ar This binding site is formed by several loops of amino acids: loops A, B, and C from the principal (+) face of the α1 subunit and loops D, E, and F from the complementary (-) face of the γ2 subunit. conicet.gov.ar

Molecular dynamics simulations reveal that upon binding, zolpidem induces distinct conformational changes in the receptor. nih.gov Notably, the C loop of the α1 subunit moves inward toward the channel vestibule, while the F loop of the γ2 subunit sways away from it. nih.gov This structural rearrangement is believed to be a key factor in rationalizing zolpidem's α1-selective agonism. nih.gov The binding of zolpidem further stabilizes the receptor in its open conformation, which is initially triggered by the binding of GABA. researchgate.net

Unlike some other ligands that form multiple specific hydrogen bonds, molecular docking studies suggest that zolpidem's binding relies more heavily on shape recognition and complementarity with the binding pocket rather than on numerous specific polar interactions. nih.gov This characteristic may contribute to its high degree of selectivity for the specific architecture of the α1-γ2 interface. nih.gov

In Vitro Receptor Binding and Functional Assays

Radioligand Binding Studies (e.g., [3H]Flunitrazepam)

Radioligand binding assays are a cornerstone technique for characterizing the interaction of zolpidem with the GABA-A receptor. [3H]Flunitrazepam ([3H]FNZ), a non-selective benzodiazepine agonist, is commonly used as a radioligand to label the benzodiazepine binding site. frontiersin.orgnih.gov In these assays, the affinity of zolpidem is determined by its ability to displace [3H]FNZ from the receptor.

Studies using membranes from HEK 293 cells stably expressing α1β2γ2S GABA-A receptors have provided detailed insights. Short-term exposure (e.g., 2 hours) to zolpidem did not alter the maximum number of binding sites (Bmax) or the binding affinity (Kd) of [3H]FNZ. frontiersin.org However, prolonged, continuous exposure (48 hours) to 10 µM zolpidem resulted in a significant up-regulation of [3H]FNZ binding sites (an increase in Bmax to ~150% of control) with no change in affinity. frontiersin.org This was accompanied by the functional uncoupling of the GABA and benzodiazepine sites. frontiersin.org

Autoradiographical saturation kinetic studies in rat brain slices using [3H]flunitrazepam have been employed to determine the equilibrium association constant (KD) and receptor density (Bmax) in various brain regions. nih.gov In such studies, zolpidem is used as a competitive inhibitor to differentiate between the BZ1 (α1-containing) and BZ2 receptor subtypes. nih.gov

Data from these binding studies provide quantitative measures of receptor interaction. For example, in one study with recombinant receptors, withdrawal from a 48-hour zolpidem treatment returned the elevated Bmax values to control levels, demonstrating the plasticity of the receptor system. researchgate.net

Table 3: Example [3H]Flunitrazepam Binding Data on Recombinant α1β2γ2s Receptors

Treatment Group Bmax (pmol/mg protein) Change from Control Reference
Control 2.505 ± 0.293 - researchgate.net
Zolpidem-Treated (10 µM, 48h) 7.161 ± 0.893 ~186% Increase researchgate.net
Zolpidem-Withdrawn (24h) 2.936 ± 0.392 ~17% Increase researchgate.net

Electrophysiological Techniques (e.g., Two-Electrode Voltage Clamp in Xenopus laevis Oocytes)

The two-electrode voltage clamp (TEVC) technique, particularly using Xenopus laevis oocytes as a heterologous expression system, has been a cornerstone in elucidating the molecular pharmacology of zolpidem hydrochloride monohydrate at GABA-A receptors. This method allows for the precise control of the membrane potential of a single oocyte while measuring the ionic currents elicited by the application of neurotransmitters and modulatory compounds.

The process involves the microinjection of complementary RNA (cRNA) encoding specific GABA-A receptor subunits into the oocyte. mq.edu.au After a period of incubation to allow for protein translation and assembly of functional receptors on the oocyte membrane, the oocyte is placed in a recording chamber continuously perfused with a saline solution. mq.edu.au Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a predetermined level, typically -60 mV. mq.edu.au

When γ-aminobutyric acid (GABA), the endogenous ligand, is applied to the oocyte, it binds to the expressed GABA-A receptors, opening their intrinsic chloride channels and generating an inward or outward current, depending on the electrochemical gradient for chloride ions. The TEVC setup measures this current, providing a direct functional readout of receptor activity.

To investigate the modulatory effects of zolpidem, the compound is co-applied with GABA. An enhancement of the GABA-evoked current in the presence of zolpidem indicates positive allosteric modulation. By applying a range of zolpidem concentrations, a concentration-response curve can be generated to determine key pharmacological parameters such as the half-maximal effective concentration (EC₅₀) and the maximum potentiation (Eₘₐₓ).

A significant advantage of the Xenopus oocyte expression system is the ability to study precisely defined receptor subunit compositions, which is crucial for understanding the subtype selectivity of drugs like zolpidem. However, a potential confounding factor is the assembly of receptors with unintended stoichiometries when injecting individual subunit cRNAs. frontiersin.orgnih.gov To address this, researchers have developed concatenated GABA-A pentamers, where the cRNAs for multiple subunits are linked together, ensuring the expression of a single, defined receptor population. mq.edu.aumq.edu.aunih.gov

Studies on Recombinant GABA-A Receptors

Studies utilizing recombinant GABA-A receptors expressed in systems like Xenopus laevis oocytes have been instrumental in dissecting the subunit-specific effects of zolpidem. These investigations have consistently demonstrated that zolpidem exhibits a marked selectivity for GABA-A receptors containing an α1 subunit, and its modulatory effects are further influenced by the type of γ subunit present.

Research using human α1β2γ receptors with all three γ subtypes (γ1, γ2, and γ3) expressed as concatenated pentamers in Xenopus oocytes has provided clear insights into zolpidem's selectivity. mq.edu.aumq.edu.aunih.gov These studies revealed that zolpidem's pharmacological activity is predominantly associated with the γ2 subunit. frontiersin.orgnih.gov Specifically, zolpidem displayed significant potentiation at α1β2γ2 receptors, with a reported EC₅₀ of 230 nM and an Eₘₐₓ of 475-550%. frontiersin.org In stark contrast, its effects on γ1- and γ3-containing receptors were minimal at concentrations below 10 μM. mq.edu.aufrontiersin.orgnih.govmq.edu.aunih.gov At a concentration of 10 μM, zolpidem produced only a 15% potentiation of the GABA response at γ1-containing receptors and a response near 125% of the GABA EC₁₀ at γ3-containing receptors. frontiersin.orgnih.gov

This selectivity for the α1 subunit is a key determinant of zolpidem's pharmacological profile. nih.govnih.govnih.gov Studies in which the α1 subunit is rendered insensitive to benzodiazepine site modulators, for instance through a histidine-to-arginine substitution at position 101 (α1(H101R)), have shown a loss of zolpidem's effects, confirming that its action is mediated via the benzodiazepine binding site on α1-containing receptors. nih.gov

Further investigations have also explored zolpidem's interaction with other receptor combinations, such as α1β3 and α1β3γ2. researchgate.net These studies have provided evidence for a novel benzodiazepine binding site in the α1-α1 interface, suggesting that zolpidem can modulate GABA-A receptors through multiple mechanisms depending on their subunit stoichiometry. researchgate.netresearchgate.net

The detailed findings from these recombinant receptor studies underscore the complexity of zolpidem's interaction with the GABA-A receptor system and highlight the critical role of specific subunits in mediating its effects.

Table 1: Pharmacological Parameters of Zolpidem at Different Recombinant GABA-A Receptor Subtypes

Receptor SubtypeEC₅₀ (nM)Eₘₐₓ (% of GABA response)Reference
α1β2γ2230475-550% frontiersin.org
α1β2γ1>10,00015% (at 10 µM) frontiersin.org
α1β2γ3Not determined~125% of GABA EC₁₀ (at 10 µM) frontiersin.org

Preclinical Pharmacokinetics and Metabolism Studies of Zolpidem

Absorption Characteristics in Preclinical Models

Gastrointestinal Absorption Mechanisms

Zolpidem is known for its rapid and extensive absorption from the gastrointestinal tract following oral administration. nih.govnih.gov Preclinical studies indicate that the compound is well-absorbed, with an absolute bioavailability of approximately 70% in humans, suggesting a limited first-pass effect. nih.govresearchgate.net The absorption process is swift, leading to peak plasma concentrations in a relatively short period. nih.gov

The presence of food can influence the rate of absorption. Ingestion of zolpidem with or immediately after a meal can slow its absorption, which may delay the onset of its effects. nih.govresearchgate.net This is attributed to a decrease in the maximum concentration (Cmax) and an extension of the time to reach peak concentration (Tmax). nih.gov

Oral Mucosal Absorption Investigations

The oral mucosa presents an alternative route for zolpidem administration, offering potential advantages such as bypassing first-pass metabolism. researchgate.net The oral cavity is highly vascularized, which can facilitate rapid drug absorption directly into the systemic circulation. researchgate.net

Research into buccal and sublingual formulations has been conducted to explore this route. Ex vivo studies using animal tissues have demonstrated the potential for zolpidem to permeate the buccal mucosa. scielo.br In one preclinical study, a zolpidem nanosphere-impregnated buccal film showed enhanced absorption compared to oral administration in an animal model. scielo.br This resulted in a higher peak plasma concentration and a larger area under the curve (AUC). scielo.br

A study utilizing a physiologically based oral cavity model estimated that approximately 18% of a sublingual dose of zolpidem could be absorbed through the oral mucosa. researchgate.netnih.gov The rate and extent of this absorption are influenced by the drug's physicochemical properties, including its solubility and partition coefficient. researchgate.net

Distribution Profile in Preclinical Models

Tissue Distribution Studies

Following absorption, zolpidem distributes into various tissues. Preclinical studies in rats have investigated the distribution of zolpidem to the brain, a key target organ for its hypnotic effects. These studies have shown that zolpidem readily crosses the blood-brain barrier. nih.gov

In a study involving rats, cerebral levels of zolpidem were measured after acute and chronic administration. The results indicated no significant changes in brain concentrations during long-term treatment. nih.gov

Animal ModelTissueKey Findings
RatBrainZolpidem readily crosses the blood-brain barrier. Cerebral levels remained consistent with chronic administration. nih.gov

Protein Binding Research

Zolpidem exhibits a high degree of binding to plasma proteins. nih.gov In humans, approximately 92.5% of zolpidem is bound to plasma proteins. nih.govdrugbank.com This high level of protein binding is an important pharmacokinetic parameter as it can influence the drug's distribution and elimination. Only the unbound fraction of a drug is generally considered pharmacologically active.

Biotransformation Pathways of Zolpidem

Zolpidem undergoes extensive metabolism in the liver, resulting in the formation of inactive metabolites. nih.govscialert.net The primary metabolic pathways involve the oxidation of the methyl groups on both the phenyl and imidazopyridine rings, as well as hydroxylation of the imidazopyridine moiety. scialert.netpharmgkb.org

The major cytochrome P450 (CYP) isoenzyme responsible for zolpidem's metabolism is CYP3A4. pharmgkb.orgnih.gov Other CYP enzymes, including CYP1A2, CYP2C9, and CYP2D6, also play a role in its biotransformation. scialert.netpharmgkb.org The resulting alcohol derivatives are rapidly converted to carboxylic acids. pharmgkb.org None of the metabolites of zolpidem appear to have any significant pharmacological activity. nih.gov

The main metabolites of zolpidem include:

Hydroxymethylphenylzolpidem (M1) and Carboxyphenylzolpidem (M2) : Formed through the oxidation of the methyl group on the phenyl moiety. scialert.net

Hydroxymethylimidazopyridinezolpidem (M3) and Carboximidazopyridinezolpidem (M4) : Resulting from the oxidation of the methyl group on the imidazopyridine ring. scialert.net

M5 : Produced by hydroxylation of the imidazopyridine moiety. scialert.net

M6 : A minor metabolite formed by hydroxylation of one of the methyl groups of the substituted amide. scialert.net

MetaboliteFormation Pathway
M1, M2Methyl oxidation of the phenyl moiety. scialert.net
M3, M4Methyl oxidation of the imidazopyridine moiety. scialert.net
M5Hydroxylation of the imidazopyridine moiety. scialert.net
M6Hydroxylation of a methyl group of the substituted amide. scialert.net

Major Metabolic Routes (Hydroxylation of Methyl Groups, Carboxylic Acid Formation)

Zolpidem undergoes extensive metabolism in humans, with less than 1% of the drug excreted unchanged in the urine. wikipedia.org The primary metabolic transformation involves the oxidation of the methyl groups on both the phenyl and imidazopyridine rings. pharmgkb.orgscialert.net These transformations occur through several parallel hydroxylation reactions. nih.gov

The initial step is the hydroxylation of the methyl group on the phenyl moiety or the methyl group on the imidazopyridine ring, which forms alcohol derivatives. pharmgkb.orgpharmgkb.orgresearchgate.net These intermediate alcohol metabolites are then rapidly oxidized further to form their corresponding carboxylic acids. pharmgkb.orgpharmgkb.orgresearchgate.netnih.gov This conversion to carboxylic acids represents the main metabolic pathway for zolpidem in humans. pharmgkb.orgresearchgate.net Another identified, though less significant, metabolic route is the hydroxylation on the imidazopyridine moiety itself. pharmgkb.orgnih.gov

Identification and Characterization of Inactive Metabolites (M-1, M-2, M-3/M-X)

The extensive biotransformation of zolpidem results in the formation of several metabolites, all of which are considered pharmacologically inactive. wikipedia.orgscialert.netnih.gov These metabolites are designated based on the position of the chemical modification.

The metabolic pathways are as follows:

Phenyl Moiety Oxidation : The oxidation of the methyl group on the phenyl ring first produces a hydroxymethylphenyl derivative, known as M-1 . scialert.net This is subsequently oxidized to the corresponding carboxylic acid, M-2 , also referred to as zolpidem phenyl-4-carboxylic acid (ZCA). scialert.netoup.comnih.gov ZCA is the major urinary metabolite, accounting for approximately 50% of an administered dose. oup.com

Imidazopyridine Moiety Oxidation : The oxidation of the methyl group on the imidazopyridine ring leads to the formation of a hydroxymethylimidazopyridine metabolite, designated as M-3 . scialert.net Further oxidation of M-3 yields the carboximidazopyridine metabolite, M-4 . scialert.net The pathway leading to M-3 is quantitatively dominant in vitro, accounting for over 80% of the net intrinsic clearance in human liver microsomes. nih.govnih.gov

Imidazopyridine Moiety Hydroxylation : A third, less prominent pathway involves the direct hydroxylation of the imidazopyridine ring, resulting in a metabolite referred to as M-X or M5. scialert.netnih.gov

MetabolitePrecursorDescriptionMetabolic Pathway
M-1 ZolpidemHydroxymethylphenylzolpidemOxidation of the phenyl methyl group
M-2 (ZCA) M-1CarboxyphenylzolpidemFurther oxidation of M-1
M-3 ZolpidemHydroxymethylimidazopyridinezolpidemOxidation of the imidazopyridine methyl group
M-4 M-3CarboximidazopyridinezolpidemFurther oxidation of M-3
M-X (M5) ZolpidemHydroxyimidazopyridinezolpidemDirect hydroxylation of the imidazopyridine ring

Cytochrome P450 Enzyme Involvement in Zolpidem Metabolism

The metabolism of zolpidem is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Multiple isoforms are involved in its biotransformation, which diversifies its clearance pathways. researchgate.net

Primary Role of CYP3A4

The predominant enzyme responsible for zolpidem metabolism is CYP3A4. pharmgkb.orgresearchgate.netnih.govaustinpublishinggroup.com In vitro studies have consistently demonstrated that CYP3A4 is the principal catalyst in the formation of zolpidem's alcohol derivatives, which is the rate-limiting step in its metabolism. pharmgkb.orgpharmgkb.orgresearchgate.net It is estimated that CYP3A4 accounts for approximately 60-61% of the total intrinsic clearance of zolpidem. wikipedia.orgnih.govnih.govnih.gov This has been confirmed through studies showing significant inhibition of zolpidem metabolism by CYP3A4 inhibitors like ketoconazole (B1673606) and anti-CYP3A antibodies. nih.govpharmgkb.orgresearchgate.net

Contributions of CYP1A2, CYP2C9, CYP2C19, and CYP2D6

While CYP3A4 plays the primary role, other CYP isoforms also contribute to the metabolism of zolpidem. nih.govresearchgate.netnih.gov This multi-enzyme pathway makes zolpidem's clearance less dependent on a single enzyme compared to other hypnotics. nih.gov

CYP2C9 : This isoform is the second most significant contributor, accounting for an estimated 22% of zolpidem's net intrinsic clearance. wikipedia.orgnih.govnih.gov This is supported by inhibition studies using the CYP2C9-specific inhibitor, sulfaphenazole. nih.gov

CYP1A2 : This enzyme is responsible for approximately 14% of zolpidem clearance. wikipedia.orgnih.govnih.gov Studies using cDNA-expressed CYP1A2 have shown its capability to generate zolpidem's alcohol derivatives. pharmgkb.orgresearchgate.net

CYP EnzymeEstimated Contribution to Zolpidem Clearance
CYP3A4 ~61%
CYP2C9 ~22%
CYP1A2 ~14%
CYP2D6 < 3%
CYP2C19 < 3%

In Vitro Studies Using Human Liver Microsomes and Heterologously Expressed Cytochromes

The characterization of zolpidem's metabolic pathways has been extensively studied using in vitro models. nih.gov Human liver microsomes have been instrumental in determining the kinetic properties of zolpidem's biotransformation into its hydroxylated metabolites. nih.govnih.gov These studies revealed that the formation of the M-3 metabolite pathway accounts for the majority of intrinsic clearance. nih.gov

Enzyme Induction and Inhibition Potential of Zolpidem

The potential for zolpidem to act as a perpetrator of drug-drug interactions through enzyme induction or inhibition has been investigated.

Studies in primary cultures of human hepatocytes found that zolpidem did not alter the mRNA levels of CYP1A1, CYP1A2, CYP2C9, and CYP3A4, suggesting a low potential for enzyme induction. pharmgkb.org

Mechanism-Based Inhibition Studies (e.g., CYP3A4 inhibition by Ketoconazole)

Zolpidem's metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a principal role. nih.govnih.gov In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the rate-limiting enzyme in the biotransformation of zolpidem into its primary alcohol derivatives, which are subsequently converted to inactive carboxylic acid metabolites. nih.govpharmgkb.orgnih.gov It is estimated that CYP3A isoforms are responsible for approximately 60% of the intrinsic clearance of zolpidem. nih.gov Other enzymes, such as CYP2C9 and CYP1A2, also contribute to its metabolism to a lesser extent. nih.govnih.gov

The significant role of CYP3A4 makes zolpidem susceptible to interactions with inhibitors of this enzyme. Ketoconazole, a potent and specific inhibitor of CYP3A4, has been used in preclinical studies to probe this interaction. nih.govnih.gov In vitro experiments with human liver microsomes showed that ketoconazole strongly inhibits the formation of zolpidem's metabolites. nih.gov Specifically, ketoconazole produced a 60–70% inhibition of zolpidem metabolite formation, with a 50% inhibitory concentration (IC₅₀) of 0.61 μM against the formation of the primary M-3 metabolite. nih.gov

Further investigations have characterized zolpidem itself as a mechanism-based inhibitor (MBI) of CYP3A4. nih.govresearchgate.netresearchgate.net This means that zolpidem can irreversibly inactivate the enzyme over time, a phenomenon confirmed through co-incubation versus pre-incubation strategies in laboratory settings. nih.govresearchgate.net However, studies conclude that zolpidem is a relatively weak mechanism-based inactivator of human CYP3A in vitro. pharmgkb.orgnih.gov The kinetic parameters for this inactivation have been determined in both human liver microsomes (HLMs) and with recombinant CYP3A4 (rCYP3A4). nih.govresearchgate.netresearchgate.net

In Vitro Inhibition of CYP3A by Zolpidem
Enzyme SourceParameterValueReference
Human Liver Microsomes (HLM)KI (Concentration for half-maximal inactivation)122 µM nih.govresearchgate.netresearchgate.net
kinact (Maximal rate of inactivation)0.094 min-1 nih.govresearchgate.netresearchgate.net
Recombinant CYP3A4 (rCYP3A4)KI50 µM nih.govresearchgate.netresearchgate.net
kinact0.229 min-1 nih.govresearchgate.netresearchgate.net

In Vitro Assessment of P-glycoprotein 1 (ABCB1) Transport Modulation

P-glycoprotein 1 (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1), is a critical efflux transporter found in various barrier tissues throughout the body, including the small intestine, liver, kidney, and the blood-brain barrier. nih.gov Its primary function is to actively transport a wide range of structurally diverse compounds out of cells, thereby limiting their absorption and distribution. nih.govmdpi.com Modulation of P-gp, either through inhibition or induction, can lead to significant drug-drug interactions by altering the pharmacokinetics of substrate drugs. nih.gov

The potential for zolpidem to interact with this transporter has been evaluated in preclinical settings. Based on in vitro assessments, zolpidem is considered very unlikely to cause clinically relevant drug interactions resulting from the impairment of P-glycoprotein 1-mediated transport. pharmgkb.org This finding suggests that zolpidem is neither a significant substrate nor an inhibitor of the ABCB1 transporter, distinguishing its pharmacokinetic profile from other drugs that are heavily influenced by P-gp activity. pharmgkb.org

Neuropharmacological Research in Preclinical Models of Zolpidem

Evaluation of Myorelaxant and Anticonvulsant Activity in Animal Models

Zolpidem's primary pharmacological identity is that of a hypnotic agent, a function attributed to its selective binding to the α1 subunit of the GABA-A receptor. While it shares a binding site with benzodiazepines, its profile regarding muscle relaxant and anticonvulsant effects presents a more complex picture.

In murine models, zolpidem demonstrates both myorelaxant and anticonvulsant properties, although these effects are typically observed at higher doses than those required for sedation. nih.gov Studies comparing zolpidem to benzodiazepines like midazolam, triazolam, and flunitrazepam in mice reveal that sedation from zolpidem occurs at doses 10 and 20 times lower than those needed for anticonvulsant and myorelaxant effects, respectively. nih.gov In contrast, benzodiazepines tend to show sedation at doses that also produce muscle relaxation and are only two to six times higher than their anticonvulsant doses. nih.gov This suggests a greater separation of hypnotic effects from myorelaxant and anticonvulsant activities for zolpidem compared to traditional benzodiazepines. nih.gov

Further research in mice has substantiated zolpidem's anticonvulsant capabilities. It has been shown to be effective against seizures induced by pentylenetetrazole (PTZ), with a more pronounced effect against tonic seizures than other seizure components. nih.govresearchgate.net The anticonvulsant effects of zolpidem have been observed in both adult and aged mice, with no significant age-dependent differences in its efficacy. nih.govnih.gov Interestingly, repeated administration of zolpidem in mice has been shown to lead to the development of tolerance to its sedative and anticonvulsant effects.

The selective binding of zolpidem to the α1-containing GABA-A receptors is thought to be the reason for its relatively weaker myorelaxant and anticonvulsant activity at hypnotic doses. drugbank.comprobes-drugs.org However, some studies suggest that its anticonvulsant potential should not be overlooked. researchgate.net

Table 1: Effects of Zolpidem on Seizure Thresholds in Mice

Seizure Type Effect of Zolpidem Animal Model Reference
Pentylenetetrazole (PTZ)-induced Increased threshold for myoclonus, clonic, and tonic seizures. nih.govresearchgate.net Adult and aged mice nih.govresearchgate.net
Picrotoxin-induced Less potent against these seizures compared to PTZ-induced seizures. nih.gov Adult and aged mice nih.gov

Neuromodulatory Effects in Brain Injury Models

Reversal of Abnormal Brain Cell Metabolism in Experimental Settings

In the context of brain injury, zolpidem has demonstrated a remarkable and seemingly paradoxical ability to restore brain function. drugbank.com This effect is hypothesized to be linked to its capacity to reverse the abnormal metabolism of brain cells that have been damaged. drugbank.com Following a brain injury, some neuronal circuits can enter a state of dysfunction, characterized by altered metabolism. Zolpidem appears to have the ability to modulate these dysfunctional circuits, leading to a partial or even complete reversal of the abnormal cellular metabolism. drugbank.com

Studies using positron emission tomography (PET) in patients with disorders of consciousness have shown that zolpidem can increase metabolism in specific brain regions, such as the dorsolateral prefrontal and mesiofrontal cortices. researchgate.net This metabolic enhancement is associated with behavioral improvements. researchgate.net It is proposed that zolpidem's action on GABA-A receptors may help to "reactivate" underactive brain regions. elifesciences.org

Restoration of Brain Function in Vegetative State Animal Models

The paradoxical arousing effect of zolpidem has been a subject of significant interest in the context of severe brain injuries leading to vegetative states. While direct animal models of a vegetative state are complex, the underlying principles of zolpidem's action are being investigated. The prevailing hypothesis, known as the "mesocircuit model," suggests that in certain brain injuries, there is a disruption of the cortico-striato-pallido-thalamo-cortical loop. frontiersin.org Zolpidem, by acting on the globus pallidus interna (GPi), may reduce its inhibitory output to the thalamus, thereby allowing for a re-activation of the thalamo-cortical loop and subsequent restoration of brain function. frontiersin.org

Case reports in humans have documented dramatic, albeit transient, "awakenings" in patients in a vegetative or minimally conscious state following zolpidem administration. frontiersin.orgresearchgate.net These patients have shown improvements in consciousness, communication, and motor function. frontiersin.orgresearchgate.net Functional imaging studies in these patients have revealed increased cerebral blood flow and metabolism in key brain regions after taking zolpidem, supporting the idea of restored neuronal activity. frontiersin.orge-arm.org

Mechanisms Underlying Paradoxical Arousal Effects in Brain-Injured Models

The mechanism behind zolpidem's paradoxical arousal effect is thought to involve the modulation of specific brain rhythms and neuronal populations. nih.govmedscape.com In brain-injured individuals who respond to zolpidem, a distinct pattern of low-frequency oscillations (around 6-10 Hz) is often observed in the brain's electrical activity (EEG) before drug administration. elifesciences.orgnih.gov Zolpidem administration has been shown to significantly reduce the power and coherence of these low-frequency waves, while increasing higher frequency activity (15-30 Hz). elifesciences.orgmedscape.com

It is proposed that these low-frequency oscillations represent a state of pathological brain synchrony, and zolpidem's ability to disrupt this pattern allows for the emergence of more normal brain activity. elifesciences.org The initial effect of zolpidem is believed to be a direct action on cortical, striatal, and thalamic neuronal populations. elifesciences.org This initial "buzz" or excitation may then recruit other underactive brain regions, leading to a broader restoration of function as cognitive and motor behaviors are reinstated. elifesciences.orgmedscape.com This process continues until the drug's effects wear off. medscape.com

Interactions with Neurotransmitter Systems Beyond GABA (e.g., Nitric Oxide Synthase Activity)

While zolpidem's primary mechanism of action is through the potentiation of GABAergic neurotransmission, there is emerging evidence suggesting its interaction with other neurotransmitter systems. One area of investigation is its potential influence on nitric oxide synthase (NOS) activity. e-arm.orgnih.govsemanticscholar.org

In an animal study involving diazepam, another GABA-A receptor modulator, it was found that GABA-A receptor activity could modulate nitric oxide synthase in the brain. e-arm.orgnih.govsemanticscholar.org It has been hypothesized that zolpidem may exert a similar effect, potentially increasing cerebral perfusion by elevating nitric oxide concentrations in the brain. e-arm.orgnih.govsemanticscholar.org In a rat model of ischemic stroke, however, zolpidem did not show a significant effect on the expression of inducible nitric oxide synthase (iNOS). researchgate.net Further research is needed to fully elucidate the relationship between zolpidem and the nitric oxide system.

Behavioral Pharmacology Studies in Rodents and Primates

The behavioral effects of zolpidem have been extensively studied in both rodents and primates, revealing a unique pharmacological profile compared to classic benzodiazepines. nih.govresearchgate.net These studies have examined a range of behaviors including motor activity, anxiety, memory, and reinforcement. nih.govresearchgate.net

In rodents, zolpidem has been shown to decrease locomotor activity, a measure of its sedative effects. nih.govresearchgate.net It can also impair non-associative memory, as demonstrated by deficits in habituation to a novel environment. gn1.link Some studies in rats have suggested that zolpidem may have anxiogenic (anxiety-producing) effects at lower doses. jcu.edu The effects of zolpidem on food and water consumption in rats have yielded mixed results, with some studies showing an increase and others a decrease, potentially related to the sedative effects of the drug. jcu.edu Unilateral microinjection of zolpidem into the globus pallidus of rats has been shown to cause robust ipsilateral rotation, indicating a direct effect on motor control pathways within the basal ganglia. nih.gov

In primates, the behavioral effects of zolpidem appear to be more pronounced in some areas compared to rodents. nih.govresearchgate.net For instance, the reinforcing and discriminative stimulus effects of zolpidem are more prominent in primates. nih.govresearchgate.net Studies in rhesus monkeys have shown that zolpidem can have anti-conflict effects, similar to anxiolytics, but these effects may only emerge at extended periods after administration. nih.gov Tolerance to the effects of zolpidem has been observed in primates, similar to what is seen with benzodiazepines. wikipedia.org

Table 2: Summary of Behavioral Effects of Zolpidem in Preclinical Models

Behavior Species Observed Effect Reference
Locomotor Activity Mice, Rats Decreased activity. nih.govresearchgate.netplos.org nih.govresearchgate.netplos.org
Memory Mice Impaired non-associative memory. gn1.link gn1.link
Anxiety Rats Anxiogenic effects at low doses. jcu.edu jcu.edu
Food Intake Rats Inconsistent effects (increase or decrease). jcu.edu jcu.edu
Motor Control Rats Ipsilateral rotation after globus pallidus injection. nih.gov nih.gov
Reinforcement Primates More prominent reinforcing effects than in rodents. nih.govresearchgate.net nih.govresearchgate.net
Anti-conflict Rhesus Monkeys Emergence of anti-conflict effects over time. nih.gov nih.gov
Tolerance Primates Similar tolerance-producing potential to benzodiazepines. wikipedia.org wikipedia.org

Effects on Locomotor Activity

Zolpidem's impact on locomotor activity has been a key area of investigation in preclinical research, primarily to understand its sedative properties. Studies in various animal models, particularly rodents, have consistently demonstrated that zolpidem administration leads to a dose-dependent reduction in movement.

In mice, zolpidem has been shown to significantly decrease locomotor activity. researchgate.netnih.gov For instance, intraperitoneal administration of zolpidem at doses of 0.3, 1, and 3 mg/kg markedly reduced ambulatory locomotor activity, which was quantified by recording interruptions of infrared beams. nih.gov A dose of 0.1 mg/kg was found to be ineffective, while doses of 0.3 mg/kg and higher, especially 1, 3, and 10 mg/kg, produced profound decreases in locomotion. researchgate.net Research comparing adult and aged mice found that zolpidem at a dose of 1 mg/kg decreased locomotion in both age groups. researchgate.net The sedative effect is a primary measure used to assess the drug's action, and locomotor activity serves as a direct quantifiable indicator of this sedation. nih.gov

Similarly, studies in rats have reported a decrease in locomotor activity following the administration of zolpidem. nih.gov A chronically administered oral dose of 10 mg/kg resulted in reduced locomotor activity. nih.gov These findings from both mice and rat models underscore the central nervous system depressant effects of zolpidem, which are mediated through its action as a positive allosteric modulator of γ-aminobutyric acid (GABA) at GABA-A receptors, with a preferential affinity for those containing the α1 subunit. researchgate.net

Table 1: Effects of Zolpidem on Locomotor Activity in Preclinical Models

Animal Model Dose (mg/kg) Route of Administration Observed Effect on Locomotor Activity Reference
Mice 0.3, 1, 3 i.p. Marked reduction nih.gov
Mice 10 i.p. Profound decrease researchgate.net
Mice (adult & aged) 1 i.p. Decrease researchgate.net
Rats 10 Oral (chronic) Decrease nih.gov

Assessment of Tolerance-Producing Potential in Preclinical Species

The potential for tolerance development, a diminished response to a drug after repeated administration, is a critical aspect of preclinical pharmacological evaluation. For zolpidem, studies in animal models have yielded somewhat varied results depending on the species and the effect being measured.

In rodent models, early studies suggested that zolpidem might have a lower tolerance-producing potential compared to benzodiazepines. wikipedia.org For example, some research indicated no evidence of tolerance to the sedative effect in rodents, even after long-term administration. nih.gov However, complete tolerance to the hypothermic and muscle-relaxant effects was observed in rodents after eight days of treatment. nih.gov More recent studies have demonstrated that tolerance to the sedative and anticonvulsant effects of zolpidem does develop in mice. nih.gov Following repeated treatment with zolpidem (5 mg/kg, twice daily for 10 days), mice showed increased locomotor activity compared to control animals, indicating tolerance to the sedative effects. nih.gov Some research suggests that sedative tolerance to zolpidem may develop gradually, with a specific window of time in which it is most observable. uthsc.edu

In contrast to some rodent studies, research in non-human primates, specifically baboons, has shown a tolerance-producing potential for zolpidem that is similar to that of benzodiazepines. wikipedia.orgnih.gov In these studies, the sedative and ataxic effects of zolpidem progressively decreased over seven consecutive days of administration. nih.gov Furthermore, chronic administration of zolpidem in baboons followed by a substitution with saline resulted in a spontaneous withdrawal syndrome, which is indicative of physical dependence. nih.gov Preclinical studies have highlighted that chronic use of benzodiazepines leads to rapid tolerance to sedative and ataxic effects, which are mediated by α1-GABA-A receptors. frontiersin.org Given zolpidem's high affinity for this same receptor subunit, it is plausible that it would induce similar tolerance. frontiersin.org

Table 2: Tolerance-Producing Potential of Zolpidem in Preclinical Species

Animal Model Effect Measured Duration of Treatment Finding Reference
Rodents Sedative Long-term (early studies) No evidence of tolerance nih.gov
Rodents Hypothermic & Muscle-relaxant 8 days Complete tolerance nih.gov
Mice Sedative & Anticonvulsant 10 days Tolerance developed nih.gov
Baboons Sedative & Ataxic 7 days Progressive decrease in effects (tolerance) nih.gov
Primates General Not specified Tolerance-producing potential same as benzodiazepines wikipedia.org

Advanced Analytical and Degradation Studies of Zolpidem Hydrochloride Monohydrate

Development and Validation of Analytical Quantification Methods

The accurate quantification of zolpidem hydrochloride monohydrate in pharmaceutical formulations and biological matrices is crucial. A variety of analytical techniques have been developed and validated for this purpose, ranging from highly sophisticated chromatographic methods to simpler, yet effective, spectroscopic and electrochemical approaches.

Chromatographic Techniques (e.g., LC-DAD, LC-MS, UPLC-MS/MS)

Chromatographic methods are the cornerstone of zolpidem analysis, offering high selectivity and sensitivity.

Liquid Chromatography with Diode Array Detection (LC-DAD): This technique is widely used for the determination of zolpidem in the presence of its degradation products. akjournals.comakjournals.comresearchgate.net A study by Lausevic et al. (2014) developed an LC-DAD method to separate zolpidem from four key degradants. akjournals.comakjournals.com The method utilized a Luna C18 column with an isocratic mobile phase of methanol (B129727) and 10 mM ammonium (B1175870) acetate. akjournals.comakjournals.com Another stability-indicating HPLC method used a Nova-Pak CN column with a mobile phase of 30 mM KH2PO4 and acetonitrile (B52724) (65:35, v/v) at pH 6. benthamopen.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, provide enhanced specificity and sensitivity, making them ideal for complex matrices like biological fluids. researchgate.netmdpi.comnih.gov An LC-MS method was developed to characterize degradation products, establishing a mass fragmentation pattern for zolpidem and its degradants. akjournals.comakjournals.com For quantification in human plasma, a rapid and sensitive UPLC-MS/MS method was developed using an Inertsil-ODS C18 column and a mobile phase of methanol and 20 mM ammonium formate. nih.gov This method demonstrated a lower limit of quantification (LLOQ) of 0.10 ng/mL. nih.gov Another UHPLC-MS/MS method for whole blood analysis achieved an LLOQ of 1.10 ng/mL for zolpidem. nih.gov

The following table summarizes the key parameters of various chromatographic methods developed for zolpidem analysis.

MethodMatrixColumnMobile PhaseDetectionLLOQReference
LC-DADPharmaceuticalLuna C18Methanol:10 mM Ammonium Acetate (68.4:31.6, v/v), pH 5.4DAD- akjournals.comakjournals.com
HPLC-PDAPlasmaReversed-phase-PDA0.15 µg/mL mdpi.com
UPLC-MS/MSPlasmaInertsil-ODS C18Methanol:20 mM Ammonium Formate (75:25 v/v), pH 5.0MS/MS0.10 ng/mL nih.gov
UHPLC-MS/MSWhole BloodReversed-phase C185mM Ammonium Formate pH 10.2 and AcetonitrileMS/MS1.10 ng/mL nih.gov
GC-MSUrineHP-5MS capillary-MS0.35 µg/mL acgpubs.orgacgpubs.org

Alternative Spectroscopic and Electrochemical Methods (e.g., Chemiluminescence)

While chromatographic techniques are prevalent, alternative methods offer advantages such as simplicity and speed.

Chemiluminescence: A novel and highly sensitive chemiluminescence (CL) method has been developed for the simple determination of zolpidem. semanticscholar.org This method is based on the CL emission produced by zolpidem in an acidic potassium permanganate (B83412) and sodium sulfite (B76179) system. semanticscholar.orgresearchgate.net The CL intensity is proportional to the zolpidem concentration over a range of 2.5-295.1 ng/mL, with a detection limit of 1.6 ng/mL. semanticscholar.orgresearchgate.net This method has been successfully applied to pharmaceutical formulations and human plasma samples. semanticscholar.orgresearchgate.net

Potentiometry: Polymeric membrane sensors have been constructed for the potentiometric determination of zolpidem hemitartrate. These sensors, based on ion-pair complexes, have shown linear responses over various concentration ranges and have been successfully used for the determination of the drug in tablets and biological fluids. nih.gov

Forced Degradation Studies and Stability Profiling

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. Zolpidem has been subjected to various stress conditions as per the International Conference on Harmonization (ICH) guidelines. akjournals.comakjournals.com

Hydrolytic Degradation (Acidic and Alkaline Conditions)

Zolpidem is susceptible to hydrolysis, particularly under acidic and alkaline conditions.

Acidic Hydrolysis: Under acidic conditions (e.g., 1.0 M HCl at 70°C for 48 hours), zolpidem shows approximately 8% degradation. researchgate.netakjournals.com The primary degradation product formed is zolpacid (2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid), which results from the hydrolysis of the amide moiety. akjournals.comresearchgate.net

Alkaline Hydrolysis: Zolpidem is more sensitive to alkaline conditions. researchgate.netakjournals.com In 1 M NaOH at room temperature, a significant degradation of 40.7% was observed after just one hour. researchgate.netakjournals.com Reducing the NaOH concentration to 0.1 M and heating at 70°C for 24 hours resulted in 14% degradation. researchgate.netakjournals.com Similar to acidic hydrolysis, the major degradation product is zolpacid. akjournals.comresearchgate.net

The table below outlines the conditions and outcomes of hydrolytic degradation studies.

ConditionReagentTemperatureDurationDegradation (%)Major DegradantReference
Acidic1.0 M HCl70°C48 h~8Zolpacid researchgate.netakjournals.com
Acidic5 M HCl95°C3 hObserved- benthamopen.com
Alkaline1.0 M NaOHRoom Temp1 h40.7Zolpacid researchgate.netakjournals.com
Alkaline0.1 M NaOH70°C24 h14Zolpacid researchgate.netakjournals.com
Alkaline1 M NaOH95°C1 hObserved- benthamopen.com

Oxidative Degradation Pathways

The oxidative degradation of zolpidem has been investigated using various oxidizing agents.

Studies using 3% and 10% hydrogen peroxide at 70°C for one hour showed approximately 55% and 38% degradation, respectively, with the formation of two unknown peaks. benthamopen.com Another study investigating oxidative potential with 10% H2O2 solution focused on nucleophilic/electrophilic oxidation. nih.gov

A separate study found that zolpidem can be degraded by hemoglobin via the Fenton reaction, leading to the formation of 2-hydroxy-N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide (2-OH ZOL). jst.go.jp This oxidative degradation of the linker moiety is considered a potential post-mortem degradation pathway. jst.go.jp

Photolytic Degradation Assessment

Zolpidem has shown instability under photolytic conditions, especially in solution.

When exposed to light, a solution of zolpidem degraded by approximately 10%. akjournals.comresearchgate.net The solid form of the drug proved to be relatively stable to photolytic degradation, although some minor degradation did occur. akjournals.comresearchgate.netresearchgate.net

Photolytic degradation leads to the formation of several key degradants, including zolpacid, oxozolpidem, zolpaldehyde, and zolpyridine. akjournals.comakjournals.com The presence of these degradants suggests a photolytic oxidation pathway in addition to hydrolysis. nih.gov Film coating on tablets has been shown to inhibit this degradation pathway. researchgate.net

Thermal Degradation Analysis

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance. In the case of zolpidem, thermal degradation analysis has been conducted to evaluate its stability under heat stress.

Research indicates that zolpidem tartrate is relatively stable in its solid form when subjected to thermal stress. researchgate.net Specifically, no significant degradation was observed when the active pharmaceutical ingredient (API) in its solid state was kept at a temperature of 70°C for 21 days. researchgate.netakjournals.com Similarly, when tested in a neutral solution at 70°C for 8 days, zolpidem showed stability against thermal degradation and neutral hydrolysis. akjournals.comakjournals.com

However, the degradation of zolpidem is accelerated at elevated temperatures when in acidic or alkaline solutions. akjournals.comakjournals.com For instance, in a 1.0 mol L⁻¹ HCl solution at 70°C, approximately 8% degradation was observed after 48 hours. researchgate.netakjournals.com The degradation was even more pronounced in alkaline conditions, with a 14% degradation in 0.1 mol L⁻¹ NaOH at 70°C after 24 hours. researchgate.netakjournals.com Another study conducted thermal stress studies at 80°C for 30 minutes, which also resulted in degradation. The thermal decomposition of zolpidem hemitartrate hemihydrate (Form E) has been shown to begin at around 120°C, yielding zolpidem tartrate and pure zolpidem base. nih.gov

These findings underscore that while solid zolpidem exhibits considerable thermal stability, its stability in solution is highly dependent on pH, with higher temperatures significantly accelerating its degradation in both acidic and basic environments.

Identification and Structural Elucidation of Degradation Products

Stress testing of zolpidem under various conditions, including hydrolysis, oxidation, and photolysis, leads to the formation of several degradation products. akjournals.combg.ac.rsresearchgate.net The primary degradation products that have been identified and characterized are zolpacid, oxozolpidem, zolpaldehyde, and zolpyridine. bg.ac.rsresearchgate.netakjournals.com

Liquid chromatography coupled with mass spectrometry (LC-MS) has been a key analytical technique for the identification and structural elucidation of zolpidem's degradation products. akjournals.comresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns, researchers have been able to confirm the structures of these degradants.

The fragmentation of zolpidem typically starts with the cleavage of the tertiary amide moiety, followed by the elimination of the carbonyl group. akjournals.comakjournals.com Most of the degradation products retain the core imidazopyridine ring structure of zolpidem, which is stable to fragmentation. akjournals.comakjournals.com The identified degradation products are a result of modifications to the lateral groups of the molecule. akjournals.comakjournals.com

Below is a table summarizing the mass spectrometry data for zolpidem and its key degradation products.

CompoundMolecular Ion (MH+) [m/z]Fragment Ions [m/z]
Zolpidem 308263, 236, 222
Zolpacid 281236, 222
Oxozolpidem 324279, 252
Zolpyridine Not explicitly detailed in search resultsNot explicitly detailed in search results
Zolpaldehyde 251223, 208

Data sourced from multiple studies. researchgate.netakjournals.comresearchgate.net

The formation of zolpidem's degradation products is dependent on the specific stress conditions applied.

Hydrolytic Degradation: Under both acidic and alkaline hydrolytic conditions, the primary degradation pathway involves the hydrolysis of the amide moiety in the side chain of the zolpidem molecule. researchgate.netakjournals.com This acid or base-catalyzed hydrolysis results in the formation of a carboxylic acid, identified as zolpacid (2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid), and dimethylamine. researchgate.netnih.gov Zolpidem is particularly sensitive to alkaline conditions, showing more significant degradation compared to acidic conditions. researchgate.netakjournals.com

Oxidative and Photolytic Degradation: Exposure to oxidative and photolytic (light) stress results in a different set of degradation products. researchgate.net The same degradation products are often formed under both conditions, though photolysis can lead to higher amounts. researchgate.net The identified products from these pathways are oxozolpidem, zolpyridine, and zolpaldehyde. researchgate.netakjournals.comnih.gov The formation of these products is attributed to the susceptibility of the enamine in the imidazopyridine ring to react with singlet oxygen, which can be generated during photolysis. researchgate.net Another proposed mechanism involves the oxidation of the linker moiety of zolpidem. nih.gov

A proposed degradation pathway for zolpidem tartrate suggests the formation of these four key products through these distinct mechanisms. akjournals.com

Pharmacogenetics and Inter Individual Variability Research in Zolpidem Metabolism

Genetic Polymorphisms of Cytochrome P450 Enzymes and Zolpidem Biotransformation

Zolpidem is extensively metabolized in the liver, primarily by CYP3A4, and to a lesser extent by CYP2C19, CYP1A2, and CYP2D6. nih.govresearchgate.netpharmgkb.org Genetic polymorphisms in the genes encoding these enzymes can lead to variations in their activity, thereby affecting the rate of zolpidem metabolism and influencing its plasma concentrations.

Impact of CYP3A4 Genetic Variants (e.g., CYP3A4*18)

CYP3A4 is the principal enzyme responsible for the biotransformation of zolpidem. pharmgkb.orgdovepress.com While the coding mutations in the CYP3A4 gene are relatively rare, certain variants can influence its activity. farmaciajournal.com One such variant, CYP3A418, has been studied in relation to zolpidem metabolism. Research in a Chinese Han population suggested that the CYP3A418 allele is associated with increased CYP3A4 activity. nih.govresearchgate.net This can lead to a faster metabolism of zolpidem, potentially affecting its efficacy. nih.gov However, it is important to note that the clinical impact of this specific variant on zolpidem's effects requires further investigation.

Influence of CYP2C19 Genetic Variants (e.g., CYP2C19*2)

CYP2C19 also contributes to the metabolism of zolpidem, although to a lesser extent than CYP3A4. nih.govuky.edu The CYP2C19 gene is highly polymorphic, with some variants leading to decreased or non-functional enzymes. uky.edu The CYP2C192 allele, for instance, is a loss-of-function variant that has been associated with reduced CYP2C19 activity. nih.gov A study in a Chinese Han population found that individuals carrying the CYP2C192 allele exhibited poor metabolism of zolpidem. nih.govresearchgate.net

Role of Other CYP Isoenzyme Polymorphisms (e.g., CYP1A2, CYP2D6)

CYP1A2 and CYP2D6 are also involved in the metabolism of zolpidem, albeit to a minor extent. pharmgkb.orgnih.govnih.gov The CYP1A2 gene exhibits significant interindividual variability in activity, which is influenced by both genetic and environmental factors. nih.gov While zolpidem is a substrate for CYP1A2, the clinical significance of CYP1A2 polymorphisms on zolpidem pharmacokinetics is not yet well-established. nih.govpillcheck.ca

Similarly, the influence of CYP2D6 genetic polymorphisms on zolpidem exposure has been investigated. A study in healthy Korean subjects found no significant difference in zolpidem exposure among different CYP2D6 genotype groups, even when CYP3A4 activity was inhibited. nih.gov This suggests that CYP2D6 polymorphisms may not be a major determinant of inter-individual variability in zolpidem pharmacokinetics. nih.gov

| CYP2D6 | Various | Variable | Studies suggest no significant impact on zolpidem exposure. nih.gov |

Research on Inter-individual Variability in Zolpidem Pharmacokinetics

Significant inter-individual variability in the pharmacokinetic parameters of zolpidem has been consistently reported. fda.gov Factors such as age and gender have been shown to influence zolpidem's pharmacokinetic profile. europa.eu For instance, pharmacokinetic data have indicated that women may have approximately 45% higher plasma exposure to zolpidem (both Cmax and AUC) compared to men. europa.eu Elderly individuals also exhibit significantly increased exposure and decreased clearance of zolpidem compared to younger subjects. europa.eu

Studies investigating the pharmacokinetics of zolpidem in different ethnic populations have also been conducted. One study comparing Han, Mongolian, Uygur, Hui, and Korean populations in China found no significant differences in pharmacokinetic parameters among these groups after normalization by weight. nih.gov However, this study did observe significant differences between males and females, with males metabolizing zolpidem faster than females. nih.gov The high variability in pharmacokinetic parameters, as indicated by large standard deviations in studies, points towards the complex interplay of genetic and non-genetic factors in determining an individual's response to zolpidem. farmaciajournal.combohrium.com

Methodologies for Pharmacogenetic Screening in Preclinical Models

Pharmacogenetic screening in preclinical models is a crucial step in understanding the genetic basis of drug response and for the development of personalized medicine. mdpi.com These methodologies aim to identify genetic variants that influence a drug's pharmacokinetics and pharmacodynamics before clinical trials in humans.

Commonly used methods include:

Genotyping of animal models: Utilizing genetically engineered animal models that express specific human CYP alleles to study the in vivo metabolism of drugs like zolpidem.

In vitro studies with recombinant enzymes: Expressing different polymorphic variants of human CYP enzymes in cell lines (e.g., insect or bacterial cells) to characterize their specific metabolic activity towards a drug substrate. This allows for a detailed analysis of how individual genetic variants affect the rate and pathway of drug metabolism.

Human liver microsomes: Using pooled or individual human liver microsomes with known genotypes to study the in vitro metabolism of a drug. This provides a more physiologically relevant system that incorporates the activities of multiple enzymes.

DNA sequencing and PCR-based methods: Techniques like polymerase chain reaction (PCR) and DNA sequencing are fundamental for identifying known and novel genetic polymorphisms in preclinical models and in human subjects. nih.gov Real-time PCR assays can be developed for rapid and cost-effective screening of specific alleles. nih.gov

These preclinical screening methods provide valuable data that can help predict inter-individual differences in drug metabolism and response in humans, paving the way for more individualized therapeutic strategies. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
Zolpidem hydrochloride monohydrate
Zolpidem
Zolpidem 6-carboxylic acid
Zolpidem phenyl-4-carboxylic acid
Clarithromycin
Bupropion
Salicylic acid
Chlorpromazine
Haloperidol
Imipramine

Theoretical and Computational Studies on Zolpidem

Quantitative Structure-Activity Relationship (QSAR) Studies for Zolpidem Analogs

Predictive Models for Receptor Affinity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. In the context of zolpidem and its analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in developing predictive models for their affinity and selectivity towards the GABA-A receptor. ccspublishing.org.cnmdpi.comnih.gov

These models are built by analyzing a series of related compounds (in this case, imidazopyridine derivatives) and their experimentally determined binding affinities. ccspublishing.org.cnptfarm.plresearchgate.net The models then identify key structural features and physicochemical properties that are critical for high-affinity binding. For instance, a QSAR study on a series of 6-substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides, which are congeners of zolpidem, revealed a strong correlation between the binding affinity (IC50) and the deepest minimum of the molecular electrostatic potential (MEP), particularly around the amide carbonyl oxygen atom. ptfarm.plresearchgate.net Lipophilicity was found to be of lesser importance in this particular study. ptfarm.plresearchgate.net

Another study focusing on imidazopyridine analogs as nematicidal agents also demonstrated the utility of 3D-QSAR in developing predictive models. pharmacophorejournal.com The best model in this study showed a high correlation coefficient, indicating its predictive power. pharmacophorejournal.com Similarly, a combined pharmacophore modeling and 3D-QSAR study on imidazopyridines as B-Raf inhibitors yielded a robust CoMSIA model. mdpi.com These examples, while not directly on GABA-A receptor affinity, highlight the broad applicability and success of QSAR in predicting the biological activity of imidazopyridine compounds. mdpi.compharmacophorejournal.com

The following table presents a conceptual overview of the types of descriptors used in QSAR models for imidazopyridine derivatives and their potential influence on receptor affinity.

Descriptor TypeExamplePotential Influence on Receptor Affinity
Steric Fields (CoMFA) Bulk and shape of substituentsFavorable or unfavorable interactions with the binding pocket.
Electrostatic Fields (CoMFA/CoMSIA) Distribution of partial chargesGoverns hydrogen bonding and electrostatic interactions with receptor residues.
Hydrophobic Fields (CoMSIA) Lipophilicity of different molecular regionsInfluences the compound's ability to enter the hydrophobic binding pocket.
Hydrogen Bond Donor/Acceptor Fields (CoMSIA) Presence of H-bond donors and acceptorsCritical for forming specific hydrogen bonds with receptor residues, enhancing affinity.
Molecular Electrostatic Potential (MEP) Minimum potential around electronegative atomsIndicates sites for strong electrostatic interactions with the receptor. ptfarm.plresearchgate.net

Design of Novel Imidazopyridine Compounds

A significant application of QSAR models is the rational design of novel compounds with improved biological activity. By analyzing the contour maps generated from CoMFA and CoMSIA studies, researchers can identify regions of a molecule where modifications are likely to enhance or diminish its activity. nih.gov

For example, a computational investigation of imidazopyridine analogs as allosteric inhibitors of the protein kinase B (Akt1) used the insights from their 3D-QSAR models to design 15 new inhibitors. nih.gov All of these newly designed compounds exhibited better-predicted activities than the most active compound in the original dataset. nih.gov Similarly, another study focused on designing new imidazopyrimidine derivatives with potential antibacterial activity. ccspublishing.org.cn By analyzing the 3D equipotential maps, four new compounds were designed, and their calculated activities were higher than the template molecule, further validating the predictive power of the QSAR model. ccspublishing.org.cn

The de novo design of imidazopyridine-tethered pyrazolines as STAT3 inhibitors in breast cancer cells also showcases the power of computational design. nih.gov This approach led to the identification of a lead compound with significant inhibitory activity. nih.gov Furthermore, a study on imidazo[1,2-a]-pyridine derivatives as positive allosteric modulators (PAMs) of α1-containing GABA-A receptors with potential antipsychotic activity utilized QSAR and other modeling techniques to screen for and design novel compounds. nih.gov This integrated approach resulted in the identification of four hit compounds with promising predicted activities and stability in the binding pocket. nih.gov These studies collectively demonstrate that QSAR and related computational methods are invaluable for the discovery and optimization of new imidazopyridine-based therapeutic agents. nih.govnih.govnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. This approach integrates drug-specific properties with physiological information to predict the drug's concentration-time profile in various tissues. nih.gov For zolpidem, PBPK modeling has been particularly useful in understanding its in vivo behavior and predicting its pharmacokinetic profile under different conditions. d-nb.info

One of the key applications of PBPK modeling for zolpidem has been to investigate the "food effect," where the presence of food in the stomach can alter drug absorption. d-nb.info By combining in vitro dissolution data from biorelevant media (simulating fasted and fed states) with a PBPK model, researchers were able to accurately simulate the plasma profiles of zolpidem observed in clinical studies. d-nb.inforesearchgate.net These models successfully predicted the lower plasma levels of zolpidem when taken with food. d-nb.info

PBPK models have also been developed to predict the brain concentration of drugs, which is crucial for centrally acting agents like zolpidem. mdpi.com A study involving zolpidem and other drugs aimed to create a PBPK model coupled with an in vitro system to predict drug levels in the rat brain. mdpi.com Such models are invaluable during preclinical development for CNS drugs. mdpi.com

Furthermore, PBPK models can be linked with pharmacodynamic (PD) models to predict the therapeutic effect of a drug. frontiersin.org For instance, a PBPK/PD model was developed for triazolam and then successfully extrapolated to predict the hypnotic effects of zolpidem by incorporating zolpidem-specific parameters. frontiersin.org This approach can aid in comparing different drug candidates within the same therapeutic class. frontiersin.org

The following table outlines the key components and applications of PBPK modeling for zolpidem in preclinical prediction.

PBPK Model ComponentDescriptionApplication for Zolpidem
Drug-Specific Parameters Physicochemical properties (e.g., solubility, lipophilicity), in vitro metabolism data, plasma protein binding. nih.govInput data for building the zolpidem PBPK model.
Physiological Parameters Organ volumes, blood flow rates, tissue composition for the species of interest (e.g., rat, human). nih.govForms the physiological framework of the model.
Absorption Model Describes the rate and extent of drug absorption from the site of administration (e.g., gastrointestinal tract).Simulating the impact of food on zolpidem absorption. d-nb.inforesearchgate.net
Distribution Model Predicts how the drug distributes into different tissues and organs.Predicting brain concentrations of zolpidem. mdpi.com
Metabolism and Excretion Model Describes the clearance of the drug from the body, often incorporating in vitro enzyme kinetics.Predicting the overall pharmacokinetic profile and clearance of zolpidem.
Pharmacodynamic (PD) Linkage Connects the predicted drug concentration to its pharmacological effect.Predicting the hypnotic effect of zolpidem and comparing it to other drugs. frontiersin.org

Simulation of Absorption and Metabolism Profiles

The absorption and metabolism of zolpidem, a drug characterized by rapid absorption and extensive metabolism, have been extensively studied using computational models. scialert.net These simulations provide a deeper understanding of its pharmacokinetic (PK) variability and help in predicting its behavior in different patient populations.

Molecular modeling analyses, employing methods like molecular mechanics, semi-empirical (PM3), and Density Functional Theory (DFT) at the B3LYP/6-31G* level, have been used to investigate the relative stability of zolpidem and its metabolites. scialert.net These studies indicate that both the parent drug and its metabolites possess moderately large LUMO-HOMO energy differences, suggesting that none are expected to be kinetically highly labile. scialert.net

Pharmacokinetic models are crucial for simulating plasma concentration-time profiles. For zolpidem, various models have been developed. A one-compartment model with first-order absorption and elimination was used to create a web application for simulating plasma concentrations in cases of overdose. nih.gov Another study found that a two-compartment model with first-order absorption, lag-time, and linear elimination best described the clinical data gathered from literature. mdpi.com The development of these models often involves digitizing data from published clinical studies to create virtual populations for simulation. nih.govmdpi.com

These simulations have practical applications, such as evaluating the positions of regulatory bodies like the FDA and EMA on dose adjustments based on sex. mdpi.com By simulating different dosing regimens, researchers can compare the efficacy and safety profiles between male and female populations. mdpi.com For instance, one in silico study supported the EMA's decision not to differentiate starting doses between sexes. mdpi.com

Physiologically Based Pharmacokinetic (PBPK) modeling software like Simcyp® and GastroPlus™ are powerful tools for these simulations. nih.gov They integrate in vitro data with physiological parameters to predict the in vivo performance of a drug. A "middle-out" approach, combining in vitro data with PK parameters from intravenous administration, has successfully simulated the mean plasma profiles of zolpidem. nih.gov

The table below summarizes key parameters used in pharmacokinetic simulations of zolpidem from various studies.

ParameterValue/ModelStudy ContextSource
Pharmacokinetic Model One-compartment with first-order absorption and eliminationSimulation of overdose scenarios nih.gov
Two-compartment with lag time, first-order absorption, and linear eliminationAssessment of sex-based dose adjustments mdpi.com
Clearance (CL) 16.9 L/hPopulation PK model development nih.gov
Volume of Distribution (Vd) 61.7 LPopulation PK model development nih.gov
0.54 L/kg (general), 0.34 L/kg (older persons)Forensic toxicological simulations gtfch.org
Absorption Rate Constant (Ka) 5.41 h⁻¹Population PK model development nih.gov
Absorption Half-life (t½ A) 0.11 - 1.81 hEstimated for forensic simulations gtfch.org
Elimination Half-life (t½ E) ~2.4 hGeneral pharmacokinetic parameter scialert.netgtfch.org
Bioavailability (f) ~70%General pharmacokinetic parameter gtfch.org

Prediction of Preclinical Drug-Drug Interactions

Predicting drug-drug interactions (DDIs) is a critical step in drug development to ensure patient safety. In silico methods, ranging from simple mathematical models to complex PBPK simulations, are used to forecast these interactions before clinical trials. bioivt.com

For zolpidem, which is extensively metabolized by cytochrome P450 enzymes (primarily CYP3A4, but also CYP1A2 and CYP2D6), the potential for metabolic DDIs is significant. nih.govresearchgate.net Computational studies have focused on zolpidem's role as both a "victim" (its metabolism being affected by other drugs) and a "perpetrator" (affecting the metabolism of other drugs). researchgate.netnih.gov

In vitro-in vivo extrapolation (IVIVE) is a key technique used in these predictions. researchgate.net Research has shown that zolpidem and its metabolites can act as weak, mechanism-based inhibitors of CYP3A4. researchgate.net However, due to the relatively high inhibitory constant (Ki) value, it was deemed unlikely to cause significant clinical drug interactions as a perpetrator. researchgate.net PBPK models have been used to predict the effect of zolpidem co-administration on other CYP3A-metabolized drugs, anticipating a potential increase in the area under the curve (AUC) for those drugs, particularly in elderly populations. researchgate.net

The general approach for predicting DDIs involves several tiers of modeling complexity: bioivt.com

Basic Static Models: Use simple equations with in vitro inhibition data (like IC₅₀) and estimated in vivo drug concentrations to provide an initial risk assessment.

Mechanistic Static Models: Refine the basic models by incorporating more detailed mechanistic data, such as the fraction of the victim drug metabolized by the inhibited enzyme (fm) and unbound drug concentrations.

Dynamic PBPK Models: These are the most sophisticated models, simulating the drug's concentration-time profile in various tissues and organs. They can predict complex interactions, including time-dependent inhibition and enzyme induction.

Studies have used PBPK modeling to simulate the impact of known CYP3A inducers, like rifampin, and inhibitors on zolpidem's pharmacokinetics, which helps in verifying the model's predictive power. nih.gov For example, rifampin has been shown to significantly reduce the plasma concentrations and effects of zolpidem. nih.gov

The table below outlines the computational approaches used to predict zolpidem's DDI potential.

Modeling ApproachKey InputsPredicted OutcomeSource
In Vitro-In Vivo Extrapolation (IVIVE) In vitro CYP inhibition data (Ki)Zolpidem is a weak mechanism-based inhibitor of CYP3A4. researchgate.net
PBPK Modeling Zolpidem PK parameters, CYP3A4 interaction parametersPrediction of increased AUC for co-administered CYP3A substrates. researchgate.net
Mechanistic Static Models IC₅₀, fm (fraction metabolized), unbound drug concentrationsRisk assessment for zolpidem as a perpetrator or victim of DDI. bioivt.com
Dynamic PBPK Simulations Full physiological and drug-specific parametersSimulation of DDI with specific drugs like rifampin and itraconazole. nih.gov

Anticipation of Food Effects in Preclinical Formulations

The presence of food can significantly alter the absorption of orally administered drugs. Zolpidem exhibits a negative food effect, where its administration with a meal leads to a decrease in the maximum plasma concentration (Cmax) and a delay in the time to reach Cmax (Tmax). nih.govbohrium.com Computational studies have been instrumental in mechanistically understanding and predicting this phenomenon.

The combination of in vitro biorelevant dissolution testing and in silico PBPK modeling has proven to be a powerful approach. bohrium.comd-nb.info This strategy allows researchers to simulate how a formulation will behave in the gastrointestinal tract under both fasted and fed conditions.

The process typically involves:

In Vitro Dissolution: The release of zolpidem from its tablet formulation is tested in biorelevant media that mimic the composition of gastric and intestinal fluids in both fasted (FaSSGF, FaSSIF) and fed states (FeSSGF, FeSSIF). bohrium.comd-nb.info These experiments can evaluate the influence of factors like pH, viscosity, and fat content on drug release. d-nb.info

PBPK Modeling: The dissolution data are then incorporated into a PBPK model using software like Simcyp® or GastroPlus™. nih.govd-nb.info The model simulates the transit and absorption of the drug through the different segments of the GI tract.

Studies have successfully simulated the observed clinical plasma profiles of zolpidem in both prandial states using this combined approach. d-nb.inforesearchgate.net The simulations revealed that for immediate-release formulations, delayed gastric emptying is a primary cause of the negative food effect. bohrium.comresearchgate.net For modified-release formulations, while the formulation itself controls the absorption rate in the fasted state, gastric emptying becomes the rate-limiting factor in the fed state. nih.gov

Experiments designed to assess the impact of specific meal components have shown that reflecting the pH and fat content of a meal in the PBPK model leads to a good prediction of the zolpidem plasma profile in the fed state. d-nb.info Conversely, simply increasing the viscosity of the gastric media in the model resulted in an under-prediction of the in vivo results, highlighting the complexity of food effects. d-nb.info

This in vitro-in silico approach is valuable during formulation development, as it can anticipate potential food effects in advance of clinical studies, saving time and resources. d-nb.inforesearchgate.net

The table below summarizes findings from computational studies on the food effect on zolpidem.

FindingMethodFormulation TypeSource
Delayed Gastric Emptying is the Main Cause of Negative Food Effect In vitro dissolution + PBPK Modeling (Simcyp®)Immediate-Release bohrium.comd-nb.info
Absorption Rate is Controlled by Gastric Emptying in Fed State Deconvolution + PBPK Modeling (Simcyp®, GastroPlus™)Modified-Release nih.gov
Good Prediction with pH and Fat Content Simulation In vitro dissolution in biorelevant media + PBPK ModelingImmediate-Release d-nb.info
Under-prediction when Only Simulating Increased Viscosity In vitro dissolution + PBPK ModelingImmediate-Release d-nb.info

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of zolpidem hydrochloride monohydrate, and how are they determined experimentally?

  • Methodology : Characterize the compound using standard techniques:

  • Molecular formula and weight : Determine via high-resolution mass spectrometry (HRMS) or elemental analysis (C₁₉H₂₁N₃O·HCl·H₂O, MW 307.4 g/mol) .
  • Melting point : Use differential scanning calorimetry (DSC) to identify phase transitions. Note that this compound exhibits polymorphic transitions under heating (e.g., Form A to Form C at ~160°C) .
  • Crystallinity : Confirm via X-ray diffraction (XRD) and hot-stage microscopy (HSM) to visualize structural changes .

Q. What safety protocols should be followed during experimental handling of this compound?

  • Methodology :

  • Personal protective equipment (PPE) : Use impermeable gloves (e.g., nitrile) with tested penetration resistance. Avoid skin/eye contact; wash hands before and after handling .
  • Ventilation : No specialized inhalation protection required, but work in a fume hood to minimize dust exposure .
  • Storage : Store at room temperature in sealed containers; avoid incompatible materials (e.g., strong oxidizers) .

Q. How can solubility studies be designed to assess this compound’s compliance with BCS guidelines?

  • Methodology :

  • pH-solubility profile : Measure solubility in aqueous buffers (pH 1.2–6.8) using shake-flask or UV-spectrophotometry methods.
  • Dose/solubility ratio : Calculate using the highest therapeutic dose. Compare results to BCS thresholds (e.g., ≥250 mL for "highly soluble") as done for proguanil hydrochloride and cephalexin monohydrate .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodology :

  • Chromatography : Use HPLC with UV detection (e.g., λ = 254 nm) to quantify impurities.
  • Thermogravimetric analysis (TGA) : Verify monohydrate stability by measuring weight loss at dehydration temperatures .

Advanced Research Questions

Q. How can polymorphic transitions in this compound be monitored and controlled during formulation?

  • Methodology :

  • In-situ monitoring : Use DSC coupled with HSM to track phase changes (e.g., Form A → Form C at 160°C). Confirm transitions via XRD and Raman spectroscopy .
  • Stabilization strategies : Optimize crystallization conditions (e.g., solvent composition, cooling rate) to favor the desired polymorph .

Q. What experimental approaches resolve contradictions in stability data for this compound?

  • Methodology :

  • Replicate studies : Perform triplicate stability tests under varied humidity/temperature conditions.
  • Statistical analysis : Apply ANOVA to identify outliers or systematic errors. Cross-validate results with orthogonal techniques (e.g., TGA vs. Karl Fischer titration for moisture content) .

Q. How can pharmacokinetic (PK) modeling integrate dissolution data for this compound?

  • Methodology :

  • In vitro-in vivo correlation (IVIVC) : Use USP dissolution apparatus to simulate gastric conditions. Fit data to compartmental PK models (e.g., Wagner-Nelson method) .
  • BCS-based biowaiver : If BCS Class I/III criteria are met, justify waiver of in vivo bioequivalence studies per FDA/EMA guidelines .

Q. What strategies mitigate metastable polymorph formation during large-scale synthesis of this compound?

  • Methodology :

  • Seeding : Introduce stable polymorph seeds during crystallization.
  • Process analytical technology (PAT) : Implement real-time monitoring via Raman spectroscopy to detect early-stage polymorphic shifts .

Q. How do excipient interactions affect the stability of this compound in solid dosage forms?

  • Methodology :

  • Compatibility screening : Use DSC and isothermal stress testing (40°C/75% RH) to assess interactions with common excipients (e.g., lactose, microcrystalline cellulose).
  • Kinetic analysis : Apply Arrhenius equation to predict degradation rates under accelerated conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.